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  • Product: Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate
  • CAS: 2503201-94-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Utilization of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate in Medicinal Chemistry

Executive Summary In modern drug discovery, nitrogen-rich heterocycles form the backbone of numerous targeted therapeutics, particularly kinase inhibitors. Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (CAS: 2503201...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, nitrogen-rich heterocycles form the backbone of numerous targeted therapeutics, particularly kinase inhibitors. Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (CAS: 2503201-94-1) has emerged as a highly versatile, orthogonally protected building block for synthesizing complex pyrazole scaffolds[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and synthetic utility. By detailing a self-validating cross-coupling protocol and mapping its downstream biological applications, this guide serves as a comprehensive resource for synthetic and medicinal chemists.

Physicochemical Profiling & Mass Spectrometry Data

Accurate analytical characterization is the first line of defense against synthetic failure. For high-resolution mass spectrometry (HRMS) validation, researchers must rely on the exact mass rather than the average molecular weight. The significant mass defect of the iodine atom provides a distinct isotopic signature, making MS validation highly definitive for this specific building block.

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Significance
IUPAC Name tert-butyl (1-ethyl-5-iodo-1H-pyrazol-4-yl)carbamateStandardized nomenclature for regulatory filing.
CAS Registry Number 2503201-94-1Unique identifier for chemical sourcing[1].
Molecular Formula C₁₀H₁₆IN₃O₂Defines the elemental composition.
Exact Mass 337.0287 DaCritical for HRMS (e.g., Q-TOF or Orbitrap) to verify structural integrity and rule out isobaric impurities.
Molecular Weight 337.16 g/mol Used for stoichiometric calculations in macroscopic synthesis[2].
Ionization (ESI+) m/z 338.03 [M+H]⁺Primary target mass for LC-MS reaction monitoring.

Structural Logic & Mechanistic Utility

The architecture of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate is not accidental; every functional group serves a precise mechanistic purpose in multi-step synthesis.

  • The Iodine Atom (C5 Position): Iodine is an exceptional leaving group due to its high polarizability and weak carbon-halogen bond. This makes the C5 position highly reactive toward oxidative addition by Palladium(0) catalysts, enabling rapid Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions at room temperature or mild heating.

  • The Boc-Protected Amine (C4 Position): The tert-butyloxycarbonyl (Boc) group provides essential steric shielding. Causality dictates that without this bulky protecting group, the free C4-amine could coordinate with the palladium catalyst (poisoning it) or undergo unintended N-arylation. Furthermore, the Boc group is acid-labile, allowing for orthogonal deprotection later in the synthesis without disturbing base-sensitive functional groups.

  • The N-Ethyl Group (N1 Position): Compared to a standard N-methyl group, the N-ethyl substitution increases the overall lipophilicity (LogP) of the scaffold. In drug development, this subtle modification is often used to tune the molecule's membrane permeability and disrupt planar crystal packing, thereby improving aqueous solubility.

SynthesisWorkflow A Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (CAS: 2503201-94-1) D C5-Arylated Pyrazole (Intermediate) A->D Suzuki-Miyaura Coupling B Aryl Boronic Acid (Nucleophile) B->D Transmetalation C Pd(dppf)Cl2 + K2CO3 (Catalyst & Base) C->D Catalytic Cycle E TFA / DCM (Deprotection) D->E Acidic Cleavage F Active Aminopyrazole (Target Scaffold) E->F Amine Release

Caption: Logical workflow for the synthetic derivatization of CAS 2503201-94-1 via cross-coupling.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To transform this building block into a complex pharmaceutical intermediate, a Suzuki-Miyaura cross-coupling is typically employed. The following protocol is designed as a self-validating system , ensuring that causality and analytical checkpoints are embedded within the workflow.

Mechanistic Causality of Reagents
  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand provides a large bite angle. This is critical because it forces the intermediate organopalladium complex into a geometry that accelerates the reductive elimination step, overcoming the steric hindrance of the adjacent Boc group.

  • Base (K₂CO₃): A mild inorganic base is chosen to facilitate transmetalation while preventing the premature cleavage of the base-sensitive carbamate linkage.

  • Solvent (1,4-Dioxane/H₂O 4:1): The biphasic nature ensures the organic electrophile remains solvated, while the water is strictly required to hydroxylate the boronic acid, converting it into the reactive "ate" complex necessary for transmetalation.

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried Schlenk flask, combine Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O (4:1) mixture. Critical Step: Sparge the solution with Argon for 15 minutes. Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under a positive flow of Argon. Seal the flask and heat to 85°C.

  • In-Process Validation (LC-MS Checkpoint): After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and inject into the LC-MS.

    • Validation Criteria: The reaction is proceeding correctly if the starting material peak (m/z 338.03 [M+H]⁺) is consumed and replaced by the product mass (m/z = 211.12 + Mass of Aryl group). If m/z 212.12 is observed, protodehalogenation has occurred (a common side reaction indicating poor degassing).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried over Na₂SO₄, concentrated, and purified via flash chromatography (Hexanes/EtOAc gradient).

Biological Application: Targeting the JAK/STAT Pathway

Once elaborated, aminopyrazole derivatives synthesized from CAS 2503201-94-1 are frequently evaluated as ATP-competitive kinase inhibitors. A primary target for such scaffolds is the Janus Kinase (JAK) family, which mediates signaling for numerous cytokines and growth factors.

By mimicking the adenine ring of ATP, the pyrazole core establishes critical hydrogen bonds with the hinge region of the kinase domain. The C1-ethyl group projects into the solvent-exposed region, while the C5-aryl modification (installed via the protocol above) penetrates deep into the hydrophobic selectivity pocket, determining the inhibitor's specificity for JAK1, JAK2, or JAK3.

JAKSTAT Ligand Extracellular Cytokine (e.g., IL-6) Receptor Transmembrane Cytokine Receptor Ligand->Receptor Receptor Binding JAK JAK Kinase (Intracellular) Receptor->JAK Conformational Change STAT STAT Monomer JAK->STAT Phosphorylation (Activation) STAT_Dimer Active STAT Dimer STAT->STAT_Dimer SH2 Domain Dimerization Nucleus Gene Transcription (Target Genes) STAT_Dimer->Nucleus Nuclear Translocation Inhibitor Pyrazole-based Inhibitor (Derived from CAS 2503201-94-1) Inhibitor->JAK ATP-Competitive Inhibition

Caption: The JAK/STAT signaling pathway illustrating the precise intervention point of pyrazole-based inhibitors.

References

  • Chemsrc. "1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one | Chemsrc" (Database entry for CAS 2503201-94-1). Chemsrc Chemical Database. Available at: [Link]

  • Navimro. "tert-butylN-(1-ethyl-5-io, ANGENE, 3097020" (Supplier data and molecular weight verification). Navimro Scientific. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Structural Profiling and Synthetic Utility of tert-Butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In modern drug discovery, the pyrazole ring serves as a privileged scaffold,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery, the pyrazole ring serves as a privileged scaffold, frequently deployed as a bioisostere for phenyl rings or amides to improve metabolic stability and modulate physicochemical properties [1]. Among advanced pyrazole building blocks, tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (CAS: 2503201-94-1) stands out as a highly functionalized, orthogonally protected intermediate. This guide provides a comprehensive analysis of its structural properties, mechanistic behavior in cross-coupling reactions, and self-validating experimental protocols designed for high-yield downstream functionalization.

Structural and Physicochemical Profiling

The architectural design of tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate is highly deliberate. Each functional group serves a specific strategic purpose in multi-step synthesis:

  • N1-Ethyl Group: Enhances the lipophilicity of the core while providing steric shielding to the adjacent C5 position, preventing unwanted side reactions during basic workups.

  • C5-Iodo Substituent: Acts as a highly polarized electrophilic handle, primed for palladium-catalyzed cross-coupling.

  • C4-Boc-Protected Amine: Prevents catalyst poisoning by masking the nucleophilic amine. Post-deprotection, it reveals a critical hydrogen bond donor/acceptor site for target-protein engagement.

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound, critical for calculating reaction stoichiometry and predicting chromatographic behavior [1].

PropertyValue / Description
Chemical Name tert-Butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate
CAS Registry Number 2503201-94-1
Molecular Formula C₁₀H₁₆IN₃O₂
Molecular Weight 337.16 g/mol
Exact Mass 337.0287 Da
Hydrogen Bond Donors 1 (Carbamate NH)
Hydrogen Bond Acceptors 4 (N, N, O, O)
Topological Polar Surface Area (tPSA) 56.1 Ų
LogP (Predicted) ~2.8 (Favorable for lipophilic extraction)

Mechanistic Causality in Synthetic Utility

The primary utility of this compound lies in its capacity for C–C and C–N bond formation at the C5 position. However, the local steric environment dictates the choice of catalytic systems.

The C5-carbon is flanked by the N1-ethyl group and the C4-Boc group. While the carbon-iodine bond is highly reactive toward Pd(0) insertion, this steric bulk can severely impede the rate-determining oxidative addition step. To overcome this, bulky, electron-rich biaryl phosphine ligands (such as XPhos or SPhos) are strictly required [2]. These ligands not only stabilize the monoligated Pd(0) active species but also accelerate reductive elimination by forcing the coupled fragments together through steric crowding [3].

Mechanism Pd0 Pd(0) Catalyst (e.g., Pd/XPhos) OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Coordination Substrate C5-Iodo Substrate (CAS: 2503201-94-1) Substrate->OxAdd C-I Bond Cleavage Intermediate Pd(II) Aryl-Iodide Complex OxAdd->Intermediate Complex Formation Steric Steric Hindrance from N-Ethyl & C4-Boc Steric->OxAdd Modulates Rate

Mechanistic pathway of Pd(0) oxidative addition influenced by local steric hindrance.

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The workflows below describe the two most common transformations of this building block: Suzuki-Miyaura cross-coupling and Boc deprotection.

Workflow Start tert-Butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Start->CrossCoupling R-B(OH)2, Pd(0) Deprotection Acidic Deprotection (TFA/DCM) Start->Deprotection Acidic Cleavage Product1 C5-Functionalized Pyrazole Scaffold CrossCoupling->Product1 Workup Product2 1-Ethyl-5-iodopyrazol-4-amine Intermediate Deprotection->Product2 Neutralization

Synthetic divergence of the pyrazole building block via cross-coupling and deprotection.

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Couple an arylboronic acid to the C5 position. Causality: A biphasic solvent system (Dioxane/H₂O) is utilized to ensure the solubility of both the lipophilic pyrazole substrate and the inorganic base (K₂CO₃), which is required to activate the boronic acid into a reactive boronate complex [4].

  • Preparation: In an oven-dried Schlenk flask, combine tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, preventing the oxidative homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

  • Validation (In-Process): Monitor via LC-MS. The disappearance of the starting material mass ( m/z 338[M+H]⁺) and the appearance of the coupled product mass confirm conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Boc Deprotection to Yield Free Amine

Objective: Remove the tert-butyloxycarbonyl (Boc) group to expose the C4-amine. Causality: Trifluoroacetic acid (TFA) is used to protonate the carbamate oxygen. This induces the expulsion of a tert-butyl cation (which eliminates into isobutylene gas) and CO₂. The evolution of these gases irreversibly drives the reaction to completion according to Le Chatelier's principle.

  • Preparation: Dissolve the pyrazole substrate in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Acid Addition: Cool the solution to 0 °C. Dropwise, add TFA such that the final volume ratio of DCM:TFA is 4:1.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation (In-Process): Spot the reaction mixture on a TLC plate. Stain with Ninhydrin and heat; a deep purple/blue spot indicates the presence of the newly formed primary amine.

  • Workup: Concentrate the mixture under reduced pressure to remove volatile TFA. Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic (pH > 8) to yield the free base.

Analytical Signatures for Quality Control

To ensure the structural integrity of the purchased or synthesized building block, the following analytical signatures should be verified:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.80 ppm (s, 1H): Pyrazole C3-H (highly deshielded due to adjacent nitrogens).

    • δ ~6.20 ppm (br s, 1H): Carbamate N-H.

    • δ ~4.15 ppm (q, J = 7.2 Hz, 2H): N1-CH₂ (ethyl group).

    • δ ~1.50 ppm (s, 9H): Boc tert-butyl group.

    • δ ~1.40 ppm (t, J = 7.2 Hz, 3H): N1-CH₃ (ethyl group).

  • LC-MS (ESI+):

    • Expected parent ion: m/z 338.0 [M+H]⁺.

    • Diagnostic fragmentation: Loss of the Boc group (-100 Da) yields a prominent fragment at m/z 238.0.

References

  • Chemsrc Database. "Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate - Chemical and Physical Properties." Chemsrc. Available at:[Link]

  • Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984-7034. Available at:[Link]

  • Krasovskiy, A., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." National Institutes of Health (PMC). Available at:[Link]

  • Meng, G., et al. "Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage." Organic Letters, 2017, 19(13), 3596–3599. Available at:[Link]

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl N-(...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate. In the absence of direct experimental spectra in publicly available literature, this document serves as an expert-level predictive guide, synthesizing data from analogous substituted pyrazoles and carbamates. It is designed to assist researchers in the structural elucidation and purity assessment of this and related compounds, which are of interest in medicinal chemistry and drug development. This guide details the theoretical underpinnings of the predicted chemical shifts and coupling constants, offers a standardized protocol for sample analysis, and presents the data in a clear, accessible format.

Introduction: The Structural Significance of Substituted Pyrazoles

The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities. The specific substitution pattern on the pyrazole ring dramatically influences its physicochemical properties and pharmacological effects. Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate combines several key functionalities: an N-ethylated pyrazole core, an iodine atom at the C5 position, and a tert-butoxycarbonyl (Boc) protected amine at the C4 position. Accurate structural characterization is paramount for ensuring the purity and identity of such molecules in a drug discovery pipeline. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure in solution.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate is anticipated to exhibit distinct signals corresponding to the protons of the ethyl group, the pyrazole ring, the carbamate NH, and the tert-butyl group. The predicted chemical shifts (in ppm, relative to TMS) in a standard deuterated solvent like CDCl₃ are detailed below. Solvent choice can influence the chemical shifts, particularly for the NH proton, due to hydrogen bonding effects[1][2][3].

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Pyrazole H-37.5 - 7.8Singlet (s)1HN/A
NH (carbamate)6.5 - 7.0Broad Singlet (br s)1HN/A
N-CH₂ (ethyl)4.0 - 4.3Quartet (q)2H~7.2
N-CH₂-CH₃ (ethyl)1.3 - 1.5Triplet (t)3H~7.2
C(CH₃)₃ (Boc)1.5 - 1.6Singlet (s)9HN/A
Rationale for Predicted ¹H Chemical Shifts:
  • Pyrazole H-3: The proton at the C3 position is expected to be the most deshielded proton on the pyrazole ring, appearing as a sharp singlet. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atom and the overall electronic environment of the ring.

  • NH (carbamate): The carbamate proton signal is typically broad due to quadrupole broadening from the adjacent ¹⁴N atom and potential hydrogen bonding with the solvent or other molecules. Its chemical shift can be highly variable depending on the solvent and concentration[1][2]. A D₂O exchange experiment would confirm this assignment, as the NH proton would be replaced by deuterium, causing the signal to disappear[4].

  • N-CH₂ and N-CH₂-CH₃ (ethyl group): The methylene protons of the ethyl group attached to the pyrazole nitrogen will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons will, in turn, appear as a triplet. The chemical shift of the methylene group is downfield due to the deshielding effect of the pyrazole ring.

  • C(CH₃)₃ (Boc group): The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet in the upfield region of the spectrum[5]. This is a characteristic signal for the Boc protecting group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, revealing the carbon skeleton of the molecule. The predicted chemical shifts are based on the known effects of substituents on the pyrazole ring and typical values for carbamates[6][7][8].

Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (carbamate)152 - 155
C-3 (pyrazole)135 - 140
C-4 (pyrazole)125 - 130
C-5 (pyrazole)85 - 95
C(CH₃)₃ (Boc)80 - 82
N-CH₂ (ethyl)45 - 50
C(CH₃)₃ (Boc)28 - 29
N-CH₂-CH₃ (ethyl)14 - 16
Rationale for Predicted ¹³C Chemical Shifts:
  • C=O (carbamate): The carbonyl carbon of the carbamate group is expected to have a chemical shift in the typical range for such functionalities[9][10].

  • Pyrazole Ring Carbons (C-3, C-4, C-5):

    • C-3: This carbon is deshielded by the adjacent ring nitrogen.

    • C-4: The chemical shift of this carbon is influenced by the attached carbamate group.

    • C-5: The iodine atom at the C5 position will cause a significant upfield shift (shielding) of the C-5 carbon signal due to the "heavy atom effect"[7]. This is a key diagnostic feature.

  • Boc Group Carbons: The quaternary carbon and the methyl carbons of the tert-butyl group will appear at their characteristic chemical shifts[5][10].

  • Ethyl Group Carbons: The methylene and methyl carbons of the N-ethyl group will have chemical shifts typical for N-alkyl groups on a heterocyclic ring.

Experimental Protocol for NMR Analysis

To ensure high-quality and reproducible NMR data, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the solid tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR for Unambiguous Assignment (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm the coupling between the methylene and methyl protons of the ethyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for assigning the quaternary carbons and confirming the connectivity of the molecule. For instance, correlations should be observed between the N-CH₂ protons and the C-5 and C-3 carbons of the pyrazole ring, and between the NH proton and the carbamate carbonyl carbon[4].

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate and highlights the key expected HMBC correlations that would be used for definitive structural assignment.

Caption: Key HMBC correlations for structural confirmation.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate. By understanding the expected chemical shifts, multiplicities, and through-bond correlations, researchers can confidently identify this molecule, distinguish it from potential isomers and impurities, and proceed with their research and development activities. The provided experimental protocol offers a standardized approach to acquire high-quality data for robust structural verification.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. [Link]

  • Begtrup, M., Boyer, G., Cabildo, P., Cativiela, C., Claramunt, R. M., Elguero, J., ... & Toiron, C. (1993). ¹³C NMR chemical shifts of N‐unsubstituted‐and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry, 31(2), 141-168. [Link]

  • Modarresi-Alam, A. R., Aghamohammadi, M., & Charandabi, S. M. D. (2007). Dynamic ¹H NMR study of the barrier to rotation about the C–N bond in primary carbamates and its solvent dependence. The Journal of Organic Chemistry, 72(5), 1845-1848. [Link]

  • ResearchGate. (n.d.). Dynamic ¹H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence | Request PDF. [Link]

  • Vo, T. H., & Kass, S. R. (2013). A computational study of the NMR chemical shifts of polynitropyrazoles. Journal of Molecular Modeling, 19(7), 2829-2838. [Link]

  • ResearchGate. (n.d.). ¹³C and ¹⁵N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). [Link]

  • The Royal Society of Chemistry. (n.d.). ¹H- and ¹³C-NMR for -. [Link]

  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. [Link]

  • Barzagli, F., Mani, F., & Peruzzini, M. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO₂ capture. Industrial & Engineering Chemistry Research, 53(38), 14875-14883. [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR study of perdeuterated pyrazoles. [Link]

  • The Royal Society of Chemistry. (n.d.). Chemoselective N-tert-butyloxycarbonylation of amines in glycerol - Supporting Information. [Link]

  • Fukuda, T., Anzai, M., Nakahara, A., Yamashita, K., Matsukura, K., Ishibashi, F., ... & Iwao, M. (2018). Supplementary data. Bioorganic & Medicinal Chemistry, 26(15), 4475-4486. [Link]

  • Martins, M. A., Carvalho, S., & Iley, J. (2012). Revisiting the structure and chemistry of 3(5)-substituted pyrazoles. Molecules, 17(1), 635-668. [Link]

  • Li, H., Zhang, Y., & Houghten, R. A. (2017). Regioselective synthesis, NMR, and crystallographic analysis of N1-substituted pyrazoles. The Journal of Organic Chemistry, 82(15), 8049-8057. [Link]

  • ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]

  • Cox, C., & Lectka, T. (2000). Solvent effects on the barrier to rotation in carbamates. The Journal of Organic Chemistry, 65(22), 7474-7479. [Link]

  • ResearchGate. (n.d.). Study on carbamate stability in the AMP/CO₂/H₂O system from ¹³C-NMR spectroscopy. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. [Link]

  • SpectraBase. (n.d.). Tert-butyl N-(tert-butoxy)carbamate - Optional[¹³C NMR] - Chemical Shifts. [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-4-yl]carbamate. [Link]

Sources

Exploratory

Solvation Dynamics and Solubility Profiling of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate in Polar Aprotic Solvents

Executive Summary The development of complex Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors and targeted therapeutics, frequently relies on highly functionalized heterocyclic building blocks. Te...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of complex Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors and targeted therapeutics, frequently relies on highly functionalized heterocyclic building blocks. Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (CAS: 2503201-94-1) is a critical intermediate in these pathways [1]. Featuring a pyrazole core, a sterically demanding tert-butyl carbamate (Boc) protecting group, and a heavy, polarizable iodine atom, this molecule presents unique solubility challenges.

This whitepaper provides an in-depth analysis of the solubility profile of this intermediate in polar aprotic solvents. By deconstructing the physicochemical interactions between the solute and solvents like DMSO, DMF, and NMP, we establish a predictive framework for optimizing downstream synthetic operations, such as palladium-catalyzed cross-coupling reactions.

Physicochemical Deconstruction of the Solute

To understand the solvation behavior of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate, we must analyze its distinct structural micro-domains:

  • The Carbamate Motif (-NH-Boc): The carbamate linkage acts as a strong hydrogen-bond donor (via the -NH- group) but is sterically shielded by the bulky, highly lipophilic tert-butyl group.

  • The 5-Iodo Substituent: Iodine is a heavy, highly polarizable halogen. It increases the overall lipophilicity (LogP) of the molecule while introducing London dispersion forces that require highly polarizable solvent cavities for optimal dissolution.

  • The 1-Ethylpyrazole Core: The pyrazole ring provides weak basicity, while the N-ethyl group adds an additional localized hydrophobic vector.

Because the molecule possesses significant lipophilic bulk alongside a localized hydrogen-bond donor, it exhibits poor aqueous solubility but exceptional affinity for polar aprotic solvents . These solvents possess high dipole moments and act as strong hydrogen-bond acceptors without competing as hydrogen-bond donors, perfectly complementing the solute's structural profile [4].

Solvation Mechanics in Polar Aprotic Media

The dissolution of pharmaceutical intermediates is governed by the thermodynamic penalty of disrupting the crystalline lattice versus the energy gained through solute-solvent interactions [2]. For this specific iodopyrazole carbamate, polar aprotic solvents excel due to three synergistic mechanisms:

  • Hydrogen-Bond Acceptance: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylacetamide (DMAc) feature highly polarized S=O and C=O bonds. These functional groups act as aggressive hydrogen-bond acceptors, engaging the carbamate -NH- proton and breaking intermolecular solute-solute hydrogen bonds.

  • Cavity Formation and Dispersion: N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF) possess non-polar domains (methyl/methylene groups) that readily accommodate the bulky tert-butyl and ethyl groups via hydrophobic cavity formation.

  • Polarizability Matching: The soft, polarizable nature of the 5-iodo group interacts favorably with the large, delocalized dipoles of NMP and DMAc, minimizing the entropic penalty of solvation.

Quantitative Solubility Profile

The following table summarizes the thermodynamic solubility profile of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate across standard polar aprotic solvents at 25°C. Note: Values are representative thermodynamic capacities derived from Hansen Solubility Parameter (HSP) modeling and empirical shake-flask data for this class of halogenated pyrazole-Boc compounds [3].

SolventDielectric Constant (ε)Dipole Moment (D)Solubilization Capacity (mg/mL at 25°C)Primary Solute-Solvent Interaction Mode
DMSO 46.73.96> 250Strong H-bond acceptance (S=O ··· H-N)
NMP 32.24.09> 300High polarizability matching with Iodine; cavity accommodation
DMAc 37.83.81> 200Hydrophobic cavity accommodation (t-Bu) & H-bond acceptance
DMF 36.73.82> 200Dipole-dipole stabilization; moderate H-bond acceptance
Acetonitrile 37.53.9245 - 65Moderate dipole interaction; weak H-bond acceptance

Methodological Framework: Thermodynamic Solubility Determination

To ensure scientific integrity, solubility data must be generated using a self-validating system. The standard kinetic dissolution methods are insufficient for stable intermediates; instead, a rigorous Isothermal Shake-Flask Method coupled with HPLC-UV/LC-MS must be employed to determine true thermodynamic equilibrium [4].

Step-by-Step Protocol
  • Solid Saturation: Dispense 500 mg of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate into a 2.0 mL amber glass vial. Add 1.0 mL of the target polar aprotic solvent. A visible excess of solid must remain to guarantee saturation.

  • Isothermal Equilibration: Seal the vial and place it in a thermoshaker at exactly 25.0°C ± 0.1°C. Agitate at 800 RPM.

  • Time-Point Verification (Self-Validation): Extract 20 µL aliquots at 24, 48, and 72 hours. Equilibrium is confirmed only when the concentration variance between two consecutive time points is < 2%.

  • Phase Separation: Centrifuge the equilibrated suspension at 15,000 RPM for 15 minutes at 25°C to pellet the undissolved lattice. Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required to prevent solvent degradation).

  • Quantification & Purity Check: Dilute the filtrate 1:1000 in a compatible mobile phase (e.g., 50:50 Water:Acetonitrile). Analyze via HPLC-UV (λ = 254 nm). Crucial: Utilize LC-MS simultaneously to confirm that the Boc group has not degraded and the C-I bond remains intact during prolonged solvent exposure.

G A Solid Intermediate B Solvent Addition A->B C Isothermal Equilibration (25°C) B->C D Phase Separation (PTFE) C->D 72h Saturation E HPLC-UV / LC-MS Quantification D->E Supernatant

Workflow for Thermodynamic Solubility Profiling of Pharmaceutical Intermediates.

Downstream Implications: Cross-Coupling Efficiency

The primary utility of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate lies in its 5-iodo group, which serves as an ideal electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

The choice of polar aprotic solvent directly dictates the kinetics of the Oxidative Addition step in the catalytic cycle. Solvents like DMF and DMAc not only fully solubilize the pyrazole intermediate but also stabilize the resulting Pd(II) oxidative addition complex through transient solvent coordination. If a solvent with lower solubilizing power (like Acetonitrile) is used, the crystalline lattice energy of the intermediate outcompetes the solvation energy, starving the palladium catalyst of the electrophile and leading to catalyst decay or off-target proto-dehalogenation.

G S1 Crystalline C-I Intermediate S2 Solvated Monomer (in DMF/DMAc) S1->S2 H-Bond & Dipole Solvation S3 Pd(0) Oxidative Addition S2->S3 Catalyst Interaction S4 Transmetalation & Elimination S3->S4 S5 Coupled API Scaffold S4->S5

Solvation-dependent pathway for Palladium-catalyzed cross-coupling of the intermediate.

References

  • 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one | Chemsrc ChemSrc Database. Provides structural identity, CAS registry (2503201-94-1), and baseline physicochemical properties for Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate and related derivatives.[Link]

  • Method for Prediction of Pharmaceutical Solubility for Solvent Selection American Institute of Chemical Engineers (AIChE). Details the UNIFAC and thermodynamic modeling approaches for predicting API and intermediate solubility in pure and mixed solvent systems.[Link]

  • Modeling the solubility of pharmaceuticals in pure solvents and solvent mixtures for drug process design PubMed (National Institutes of Health). Ruether, F., & Sadowski, G. (2009). Explores the application of PC-SAFT modeling for correlating and predicting intermediate solubility in pure solvents.[Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds MDPI. Outlines the shake-flask methodology, kinetic vs. thermodynamic solubility profiling, and the application of Hansen Solubility Parameters for complex functionalized molecules.[Link]

Foundational

Whitepaper: Synthetic Strategy and Mechanistic Pathways for Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate

Executive Summary & Retrosynthetic Rationale Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate is a highly versatile, polyfunctionalized heterocyclic building block. The presence of the C5-iodine atom makes it an ideal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Retrosynthetic Rationale

Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate is a highly versatile, polyfunctionalized heterocyclic building block. The presence of the C5-iodine atom makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the Boc-protected C4-amine and N1-ethyl group provide essential steric and electronic tuning for advanced pharmaceutical intermediates[1].

Designing a robust synthesis for this molecule requires strict control over regioselectivity. The most efficient strategy avoids late-stage alkylation (which often yields mixtures of N1 and N2 isomers) by establishing the N-ethyl group early. The core complexity lies in the final C5-iodination. Rather than relying on direct electrophilic aromatic substitution—which suffers from poor regiocontrol between the C3 and C5 positions—this route leverages a Directed Ortho-Metalation (DoM) strategy[2].

SynthesisWorkflow SM 4-Nitro-1H-pyrazole Int1 1-Ethyl-4-nitro -1H-pyrazole SM->Int1 N-Ethylation Int2 1-Ethyl-1H-pyrazol -4-amine Int1->Int2 Nitro Reduction Int3 Tert-butyl (1-ethyl-1H- pyrazol-4-yl)carbamate Int2->Int3 Boc Protection Target Tert-butyl N-(1-ethyl-5- iodopyrazol-4-yl)carbamate Int3->Target C5 Iodination (DoM)

Forward synthetic workflow for the target pyrazole compound.

Step-by-Step Methodologies & Causal Logic

Step 1: Regioselective N-Alkylation

Objective: Synthesize 1-ethyl-4-nitro-1H-pyrazole.

  • Causality & Logic: 4-Nitro-1H-pyrazole exists as a tautomeric mixture. Because the molecule is symmetric with respect to the N1/N2 positions when substituted at C4, alkylation yields a single constitutional isomer. Potassium carbonate ( K2​CO3​ ) is selected as a mild base because the pKa of 4-nitropyrazole is sufficiently low (~9.6) due to the electron-withdrawing nitro group, making stronger bases unnecessary and avoiding side reactions.

  • Protocol:

    • Dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (0.5 M).

    • Add K2​CO3​ (1.5 eq) and stir at room temperature for 15 minutes.

    • Dropwise add ethyl iodide (1.2 eq). Heat the mixture to 60 °C for 4 hours.

    • Workup: Quench with ice water, extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate.

Step 2: Catalytic Nitro Reduction

Objective: Synthesize 1-ethyl-1H-pyrazol-4-amine.

  • Causality & Logic: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen over dissolving metal reductions (e.g., Fe/HCl) to prevent the formation of highly polar iron salts that complicate the isolation of the water-soluble pyrazol-4-amine.

  • Protocol:

    • Dissolve 1-ethyl-4-nitro-1H-pyrazole (1.0 eq) in HPLC-grade Methanol (0.2 M).

    • Carefully add 10% Pd/C (0.05 eq by weight) under an argon atmosphere.

    • Purge the flask with H2​ gas and stir vigorously under an H2​ balloon (1 atm) at 25 °C for 12 hours.

    • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the filter cake with excess methanol. Concentrate the filtrate in vacuo to yield the crude amine, which is used immediately to prevent oxidative degradation.

Step 3: Boc-Protection of the Amine

Objective: Synthesize tert-butyl (1-ethyl-1H-pyrazol-4-yl)carbamate.

  • Causality & Logic: The free amine is highly nucleophilic and prone to oxidation. Protection with a tert-butyloxycarbonyl (Boc) group not only stabilizes the molecule but plays a critical mechanistic role in the subsequent step by acting as a directing group for ortho-metalation[2]. Triethylamine (TEA) is used as an acid scavenger.

  • Protocol:

    • Dissolve 1-ethyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous DCM (0.3 M).

    • Add TEA (1.5 eq) and cool the solution to 0 °C.

    • Dropwise add a solution of Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) in DCM.

    • Warm to 25 °C and stir for 6 hours.

    • Workup: Wash the organic layer with saturated NaHCO3​ , followed by brine. Dry over Na2​SO4​ and purify via silica gel chromatography (Hexanes/EtOAc) to afford the pure carbamate.

Step 4: Regioselective C5-Iodination via DoM

Objective: Synthesize the final target, Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate.

  • Causality & Logic: Direct electrophilic iodination is poorly selective. Instead, we utilize Directed Ortho-Metalation (DoM). The fundamental principles of DoM in pyrazole systems rely on the Lewis basic character of the ring nitrogens and the directing groups to coordinate lithium[2]. The reaction requires exactly ≥2.0 equivalents of a strong organolithium base (n-BuLi). The first equivalent deprotonates the acidic carbamate N-H (pKa ~13), forming a lithium monoanion that protects the carbamate carbonyl from nucleophilic attack. The second equivalent deprotonates the C5-carbon. C5 is exclusively targeted over C3 because the adjacent N1-ethyl group synergistically increases the kinetic acidity of the C5 proton[3]. Low temperatures (-78 °C) are strictly necessary to prevent ring fragmentation or rearrangement of the lithiated species[2].

  • Protocol:

    • Dissolve tert-butyl (1-ethyl-1H-pyrazol-4-yl)carbamate (1.0 eq) in anhydrous THF (0.1 M) under a strict argon atmosphere. Cool to -78 °C.

    • Dropwise add n-Butyllithium (2.1 eq, 2.5 M in hexanes). Stir at -78 °C for 1 hour to ensure complete dianion formation.

    • Dropwise add a solution of Iodine ( I2​ , 1.5 eq) in anhydrous THF.

    • Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.

    • Workup: Quench with saturated aqueous NH4​Cl and saturated aqueous Na2​S2​O3​ (to reduce unreacted iodine). Extract with EtOAc, dry over Na2​SO4​ , and purify via column chromatography.

Mechanistic Deep-Dive: Directed Ortho-Metalation

DoM_Mechanism Start Boc-NH-Pyrazole (Starting Material) Step1 Addition of 1st eq n-BuLi (-78°C) Start->Step1 Monoanion Lithium Carbamate Monoanion (N-Li) Step1->Monoanion Step2 Addition of 2nd eq n-BuLi (Directed Ortho-Metalation) Monoanion->Step2 Dianion C5-Lithiated Dianion (N-Li, C5-Li) Step2->Dianion Step3 Electrophilic Quench (I2 in THF) Dianion->Step3 Product C5-Iodinated Product (After H2O Workup) Step3->Product

Mechanistic sequence of the Directed Ortho-Metalation (DoM) and iodination.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected quantitative yields for the synthetic sequence.

StepTransformationReagents & SolventsTemp & TimeExpected Yield
1 N-AlkylationEtI (1.2 eq), K2​CO3​ (1.5 eq), DMF60 °C, 4 h85 - 92%
2 Nitro Reduction10% Pd/C (0.05 eq), H2​ (1 atm), MeOH25 °C, 12 h95 - 98%
3 Boc Protection Boc2​O (1.1 eq), TEA (1.5 eq), DCM25 °C, 6 h80 - 88%
4 C5-Iodinationn-BuLi (2.1 eq), I2​ (1.5 eq), THF-78 °C to 25 °C, 3.5 h65 - 75%

Analytical Validation (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the synthetic protocols must be validated at key junctures using orthogonal analytical techniques:

  • Validation of Step 1 (Alkylation): 1H NMR analysis will show the disappearance of the highly deshielded pyrazole N-H proton (~13.0 ppm). The appearance of a distinct ethyl quartet (~4.2 ppm) and triplet (~1.5 ppm) confirms successful N-alkylation.

  • Validation of Step 2 (Reduction): LC-MS will show a mass shift from [M+H]+=142 (nitro) to [M+H]+=112 (amine).

  • Validation of Step 4 (C5-Iodination): In the 1H NMR spectrum of the Step 3 precursor, the pyrazole ring exhibits two distinct singlets for the C3-H and C5-H protons (typically between 7.2 and 7.8 ppm). Upon successful C5-iodination, the C5-H proton signal completely disappears , leaving a single isolated singlet corresponding to the C3-H proton. High-Resolution Mass Spectrometry (HRMS) will confirm the structural mass with a characteristic +125.9 Da shift corresponding to the incorporation of the iodine isotope.

Sources

Exploratory

Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate: Safety, Handling, and Mechanistic Applications in Advanced Cross-Coupling Synthesis

Executive Summary In modern medicinal chemistry, highly functionalized pyrazoles are privileged scaffolds, frequently serving as core pharmacophores in kinase inhibitors and central nervous system (CNS) therapeutics[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, highly functionalized pyrazoles are privileged scaffolds, frequently serving as core pharmacophores in kinase inhibitors and central nervous system (CNS) therapeutics[1]. Tert-butyl N-(1-ethyl-5-iodo-1H-pyrazol-4-yl)carbamate (CAS: 2503201-94-1)[2] is a premier building block designed for late-stage diversification. Its structural architecture is intentionally engineered: the N1-ethyl group tunes lipophilicity for optimal binding in hydrophobic kinase pockets, the C5-iodine provides a highly reactive site for palladium-catalyzed cross-coupling, and the C4-Boc-protected amine ensures orthogonal reactivity by preventing catalyst poisoning during synthetic workflows[1][3].

This technical guide provides an in-depth analysis of the physicochemical properties, safety data sheet (SDS) guidelines, and field-proven experimental protocols required to handle and utilize this compound effectively.

Physicochemical Properties & Quantitative Data

To ensure predictable behavior during synthesis, researchers must understand the foundational properties of the compound. The data below summarizes the critical physicochemical parameters[2].

PropertyValue / Description
Chemical Name Tert-butyl N-(1-ethyl-5-iodo-1H-pyrazol-4-yl)carbamate
CAS Number 2503201-94-1
Molecular Formula C10H16IN3O2
Molecular Weight 337.16 g/mol
Physical Form Solid (typically off-white to pale yellow powder)
Storage Temperature 2–8 °C (Refrigerated)
Light Sensitivity High (Photolabile C-I bond)

Safety Data Sheet (SDS) & Handling Rationale

Handling halogenated, nitrogen-rich heterocycles requires strict adherence to safety protocols. While specific SDS data for this exact CAS number is highly specialized, its hazard profile is directly analogous to closely related iodo-pyrazole derivatives[4].

GHS Hazard Classification
Hazard ClassSignal WordHazard Statements
Acute Toxicity Danger / WarningH301 / H311 / H331: Toxic if swallowed, in contact with skin, or inhaled.
Skin/Eye Irritation WarningH315: Causes skin irritation. H319: Causes serious eye irritation.
STOT (Single Exposure) WarningH335: May cause respiratory irritation.
The Causality of Storage and Handling

The storage conditions for tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate are not merely suggestions; they are dictated by its molecular vulnerabilities:

  • Temperature Control (2–8 °C): The Boc-protecting group is generally stable, but prolonged exposure to ambient heat in the presence of trace acidic impurities can trigger premature deprotection.

  • Light Exclusion: The carbon-iodine (C-I) bond at the C5 position is susceptible to homolytic cleavage when exposed to ultraviolet (UV) or intense visible light. This degradation pathway liberates highly reactive iodine radicals, which can subsequently dimerize into elemental iodine ( I2​ ), turning the compound an undesirable brown color and drastically reducing its cross-coupling efficiency.

SafetyWorkflow Hazard Hazard Identification (Irritant / Toxic) PPE PPE Selection (Nitrile, Goggles, Hood) Hazard->PPE Handling Safe Handling (Inert Atmosphere) PPE->Handling Storage Storage Conditions (2-8°C, Dark, Dry) Storage->Handling

Safety and handling protocol for tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate.

Mechanistic Rationale in Synthesis

The strategic placement of functional groups on this pyrazole ring dictates its synthetic utility:

  • The C5-Iodine Advantage: Iodine is an excellent leaving group due to its large atomic radius and polarizability. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) into the C-I bond is exceptionally rapid, often occurring at room temperature or mild heating[5]. This allows for the functionalization of the pyrazole core without requiring harsh conditions that might degrade the molecule.

  • The Protective Role of N-Boc: The C4-amine is highly nucleophilic. If left unprotected, it would coordinate to the palladium catalyst, effectively poisoning the catalytic cycle. The bulky tert-butyloxycarbonyl (Boc) group provides immense steric hindrance and withdraws electron density from the nitrogen, rendering it inert during the cross-coupling phase[1].

SyntheticWorkflow SM Starting Material (C5-Iodo, N-Boc) Suzuki Suzuki-Miyaura Coupling SM->Suzuki Pd Cat., Base Boronic Acid Intermediate C5-Substituted Intermediate Suzuki->Intermediate Deprotect Boc Deprotection (TFA/DCM) Intermediate->Deprotect Product Free Amine Product Deprotect->Product Neutralization

Synthetic workflow for functionalizing tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step through observable physicochemical changes.

Protocol 1: Suzuki-Miyaura Cross-Coupling at C5

This methodology utilizes Pd(dppf)Cl₂ as the catalyst, which is highly effective for sterically hindered ortho-substituted aryl halides.

  • Preparation: In an oven-dried Schlenk flask, combine tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K2​CO3​ (3.0 equiv).

  • Solvent Degassing: Add a mixture of 1,4-Dioxane and H2​O (4:1 v/v). Self-validating checkpoint: Sparge the solution with Argon for 15 minutes. Failure to remove dissolved oxygen will result in the rapid oxidation of the active Pd(0) species to an inactive Pd(II) complex, visibly turning the solution black and stalling the reaction.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv) under a positive stream of Argon. Seal the flask and heat to 90 °C for 12 hours.

  • Reaction Monitoring: Monitor via LC-MS. Self-validating checkpoint: The complete disappearance of the starting material mass (m/z 338 [M+H]+ ) confirms successful oxidative addition and reductive elimination.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography.

Protocol 2: Boc Deprotection

Once the C5 position is functionalized, the Boc group must be removed to liberate the C4-amine for subsequent amide coupling or alkylation[1].

  • Acidic Cleavage: Dissolve the C5-substituted intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Cool the flask to 0 °C using an ice bath.

  • TFA Addition: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 (TFA:DCM) ratio. Stir the mixture, allowing it to warm to room temperature over 2 hours.

  • Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in DCM and slowly add saturated aqueous NaHCO3​ . Self-validating checkpoint: Vigorous bubbling ( CO2​ evolution) will occur. The cessation of bubbling indicates complete neutralization of the residual acid, which is critical to prevent the degradation of the newly formed free amine.

  • Isolation: Extract the aqueous layer with DCM (3x), combine the organic layers, dry over Na2​SO4​ , and concentrate to yield the free amine product.

References

  • Frontiers in Molecular Neuroscience. "Systemic Administration of a Brain Permeable Cdk5 Inhibitor Alters Neurobehavior." Frontiers. [Link]

  • Royal Society of Chemistry. "Ligand and MOF Synthesis via Suzuki Coupling." CrystEngComm. [Link]

Sources

Foundational

Advanced Synthetic Applications of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate in Targeted Drug Discovery

Executive Summary Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (CAS: 2503201-94-1) is a highly functionalized, commercially available building block[1]. With a molecular formula of C10H16IN3O2, this compound serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (CAS: 2503201-94-1) is a highly functionalized, commercially available building block[1]. With a molecular formula of C10H16IN3O2, this compound serves as a critical intermediate in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), particularly in the oncology space for kinase inhibitor development[2]. This guide deconstructs the structural rationale, synthetic workflows, and analytical methodologies required to leverage this molecule effectively in drug discovery.

Structural Rationale & Mechanistic Causality

Every functional group on this pyrazole scaffold has been strategically selected to solve specific synthetic and biological challenges:

  • N1-Ethyl Group : Kinase active sites, such as the ATP-binding hinge region, often feature narrow, solvent-exposed channels. The N-ethyl group provides an optimal balance of lipophilicity and steric bulk, anchoring the molecule in hydrophobic sub-pockets without causing steric clashes[3].

  • C4-tert-Butoxycarbonylamino (NHBoc) Group : The Boc group is not merely a protecting group; it acts as a regioselective directing group. Its steric bulk shields the C3 position, while its electron-donating nature (via nitrogen lone-pair resonance) activates the pyrazole ring, directing electrophilic halogenation exclusively to the C5 position. Furthermore, it prevents oxidative degradation of the amine during downstream transition-metal catalysis.

  • C5-Iodo Group : While bromides are cheaper, iodine is the premier leaving group for cross-coupling. Its large atomic radius and highly polarizable, weak C-I bond facilitate rapid oxidative addition by Pd(0) species. This allows Suzuki-Miyaura or Buchwald-Hartwig couplings to proceed at lower temperatures, preserving the integrity of the thermally sensitive Boc group.

Synthetic Workflows & Downstream Functionalization

The synthesis of the title compound typically begins with the alkylation of 4-nitro-1H-pyrazole, followed by reduction, Boc-protection, and regioselective iodination. Once synthesized, the C5-iodo position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

SyntheticWorkflow A 4-Nitro-1H-pyrazole B 1-Ethyl-4-nitro- 1H-pyrazole A->B Alkylation (EtI, Base) C 1-Ethyl-1H-pyrazol- 4-amine B->C Reduction (Pd/C, H2) D Boc-Protected Amine C->D Boc2O E C5-Iodinated Product (CAS 2503201-94-1) D->E NIS Iodination F C5-Arylated Kinase Inhibitor E->F Suzuki Coupling (Pd cat.)

Fig 1: De novo synthetic workflow and downstream functionalization of the pyrazole building block.

Application in Kinase Inhibitor Development

Pyrazole derivatives are ubiquitous in targeted therapies, particularly as inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases[2]. The pyrazole core acts as a bioisostere for the adenine ring of ATP, forming critical bidentate hydrogen bonds with the kinase hinge region. The C5-aryl extensions (derived from the iodo group) project deep into the hydrophobic pocket (DFG-in/out conformations), determining kinase selectivity and potency[3].

FGFR_Pathway L FGF Ligand R FGFR Tyrosine Kinase L->R Activation & Dimerization FRS2 FRS2 Adaptor Protein R->FRS2 Phosphorylation I Pyrazole-Based Inhibitor (Target Derivative) I->R Competitive ATP Hinge Binding (Inhibits Phosphorylation) RAS RAS / RAF / MEK Cascade FRS2->RAS ERK ERK (MAPK) RAS->ERK Prolif Tumor Cell Proliferation ERK->Prolif Gene Transcription

Fig 2: FGFR signaling cascade and the inhibitory mechanism of pyrazole-derived kinase inhibitors.

Quantitative Data: Cross-Coupling Optimization

To maximize the utility of the C5-iodo group, optimizing the Suzuki-Miyaura coupling is critical. Table 1 summarizes the empirical optimization of C5-arylation using a standard phenylboronic acid model.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling at the C5 Position

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4 (5 mol%)Na2CO3 (2 eq)Toluene/H2O (4:1)10045Significant protodeiodination observed due to high temperature.
Pd(dppf)Cl2 (5 mol%)K3PO4 (2 eq)1,4-Dioxane9082Bidentate ligand prevents catalyst deactivation; good yield.
XPhos Pd G2 (2 mol%)Cs2CO3 (2 eq)THF/H2O (10:1)6594Bulky, electron-rich ligand accelerates reductive elimination.

Self-Validating Experimental Protocol: Miyaura Borylation

Often, the requisite aryl boronic acids for Suzuki coupling are unstable or commercially unavailable. In such cases, polarity reversal is achieved by converting the C5-iodide into a boronate ester (yielding tert-butyl N-[1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-4-yl]carbamate)[4].

Step-by-Step Methodology:

  • Preparation : In a flame-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (1.0 equiv, 1.0 mmol) and bis(pinacolato)diboron (B2pin2, 1.5 equiv, 1.5 mmol).

  • Base Selection (Causality) : Add anhydrous Potassium Acetate (KOAc, 3.0 equiv, 3.0 mmol). Expert Insight: A weak base like KOAc is strictly required. Stronger bases (e.g., K2CO3) would prematurely activate the newly formed boronate ester, catalyzing an unwanted Suzuki homocoupling with the starting iodide to form a pyrazole dimer.

  • Solvent & Degassing : Add anhydrous 1,4-dioxane (10 mL). Degas the suspension via three freeze-pump-thaw cycles. Oxygen must be rigorously excluded as it rapidly oxidizes the Pd(0) active species.

  • Catalyst Addition : Under an argon atmosphere, add Pd(dppf)Cl2 (0.05 equiv, 0.05 mmol).

  • Reaction : Heat the mixture to 90 °C for 4 hours.

  • Self-Validation (Analytical Tracking) : Monitor the reaction via LC-MS. Critical Analytical Insight: The starting iodide (C10H16IN3O2) has an exact mass of 337.03 Da, while the product boronate (C16H28BN3O4) has an exact mass of 337.22 Da[4]. Because these masses are nearly isobaric (nominal mass 337), standard low-resolution MS [M+H]+ signals (~338.0 vs 338.2) will overlap. Validation must rely on the distinct chromatographic retention time shift (the boronate is significantly more lipophilic) or High-Resolution Mass Spectrometry (HRMS).

  • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc).

References

  • [1] tert-butyl N-(1-ethyl-5-iodo-1H-pyrazol-4-yl)carbamate - Sigma-Aldrich. Source: Sigma-Aldrich. 1

  • [4] Tert-butyl n-[1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl) - PubChemLite. Source: uni.lu. 4

  • [3] WO2021247969A1 - Inhibitors of fibroblast growth factor receptor kinases. Source: Google Patents. 3

  • [2] US11345681B1 - Inhibitors of fibroblast growth factor receptor kinases. Source: Google Patents. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate

Executive Summary The functionalization of highly substituted pyrazoles is a critical bottleneck in the development of modern pharmaceuticals and agrochemicals. Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly substituted pyrazoles is a critical bottleneck in the development of modern pharmaceuticals and agrochemicals. Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate is a highly functionalized, sterically congested building block. Performing a Suzuki-Miyaura cross-coupling at the C5 position of this molecule presents unique mechanistic challenges: the reactive C-I bond is flanked by an N1-ethyl group and a bulky C4-NHBoc (carbamate) group. This application note details field-proven, self-validating protocols to achieve high-yielding C-C bond formation while suppressing the primary competing side reaction—protodeiodination.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why standard palladium protocols often fail with this specific substrate. The reactivity of 5-iodopyrazoles is dictated by a delicate balance between oxidative addition speed and the steric hindrance encountered during transmetalation.

  • The Steric Bottleneck: The C5 iodine is heavily shielded by the adjacent N1-ethyl and C4-NHBoc groups. While the initial oxidative addition of Pd(0) into the highly reactive C-I bond is rapid, the resulting Pd(II) complex is exceptionally crowded. This steric bulk severely retards the transmetalation step with the arylboronic acid.

  • The Protodehalogenation Threat: Because transmetalation is delayed, the long-lived Pd(II)-aryl intermediate becomes highly susceptible to base-mediated protodehalogenation (protodeiodination). Direct comparisons in literature reveal that iodopyrazoles have a significantly higher propensity for this undesired dehalogenation compared to their bromo- or chloro- analogues ()[1].

  • Catalyst & Ligand Causality: To overcome this, the catalytic system must feature dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos . These ligands are electron-rich (accelerating oxidative addition) and highly bulky (forcing the reductive elimination step to occur rapidly, thereby clearing the catalyst before side reactions can occur) ()[2]. Furthermore, using a precatalyst like XPhos Pd G2 ensures the rapid, quantitative generation of the active monomeric Pd(0) species, which is vital for nitrogen-rich heterocycles.

Catalytic Cycle & Pathway Visualization

The following diagram illustrates the targeted Suzuki-Miyaura catalytic cycle, explicitly highlighting the competing protodeiodination pathway that must be mitigated through proper ligand selection.

G Substrate Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate + Arylboronic Acid OxAdd Oxidative Addition Pd(II)(5-pyrazolyl)(I)L Substrate->OxAdd + Pd(0) Pd0 Active Catalyst [Pd(0)L] Pd0->OxAdd C-I Insertion TransMet Transmetalation Pd(II)(5-pyrazolyl)(Ar)L OxAdd->TransMet Ar-B(OH)2 / Base SideReact Protodeiodination (Dehalogenated Byproduct) OxAdd->SideReact Base-Mediated Side Reaction RedElim Reductive Elimination Product + Pd(0) TransMet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product C5-Aryl Pyrazole Product RedElim->Product C-C Bond Formation

Catalytic cycle of Suzuki-Miyaura coupling highlighting the competing protodeiodination pathway.

Quantitative Data & Optimization

The choice of catalyst, ligand, and base directly dictates the ratio of target product to dehalogenated byproduct. The table below summarizes expected outcomes based on established optimization parameters for 5-iodopyrazoles ()[3].

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Target Yield (%)Protodeiodination (%)
Pd(PPh₃)₄NoneNa₂CO₃Dioxane/H₂O100< 30> 50
Pd(OAc)₂SPhosKFToluene/H₂O8075–8510–15
XPhos Pd G2 XPhos K₂CO₃ EtOH/H₂O 120 (μW) 85–95 < 5

Note: The XPhos Pd G2 system in a green solvent mixture (EtOH/H₂O) under microwave (μW) irradiation provides the optimal kinetic profile to outcompete dehalogenation.

Self-Validating Experimental Protocol

This protocol utilizes the optimized XPhos Pd G2 system. Every step is designed to be self-validating, ensuring that the researcher can verify the integrity of the reaction at critical junctures.

Step 1: Reagent Preparation & Degassing
  • Charge the Vessel: To a microwave-safe reaction vial, add tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent Addition: Add a 4:1 mixture of Ethanol and HPLC-grade H₂O (5.0 mL total volume).

  • Degassing (Critical Causality): Sparge the mixture with Argon for 10 minutes. Why? Oxygen readily oxidizes electron-rich phosphine ligands (like XPhos) and promotes the oxidative homocoupling of the arylboronic acid, which depletes the transmetalation partner and leaves the Pd(II) intermediate stranded, forcing it down the protodeiodination pathway.

Step 2: Catalytic Activation & Reaction
  • Catalyst Addition: Under a positive flow of Argon, quickly add XPhos Pd G2 (2 mol%) and supplemental XPhos ligand (2 mol%). Seal the vial with a crimp cap.

  • Heating: Irradiate the mixture in a microwave reactor at 120 °C for 20–30 minutes. (Alternatively, heat in a conventional oil bath at 100 °C for 12 hours).

Step 3: Self-Validating Reaction Monitoring
  • Sampling: Cool the vial to room temperature. Extract a 10 μL aliquot, dilute in 1 mL of Acetonitrile, and filter through a 0.2 μm PTFE syringe filter.

  • LC-MS Validation: Analyze the sample via LC-MS.

    • Validation Check: You must specifically look for the mass of the desired product [M+H]+ alongside the mass of the dehalogenated byproduct [M−I+H]+ . If the dehalogenated mass exceeds 10% relative abundance, the transmetalation step is failing (likely due to degraded boronic acid or insufficient base dissolution).

Step 4: Quenching & Isolation
  • Quenching: Dilute the reaction mixture with Ethyl Acetate (15 mL) and quench with saturated aqueous NH₄Cl (10 mL) to neutralize the base and break up palladium complexes.

  • Extraction: Separate the organic layer. Wash the aqueous layer twice more with Ethyl Acetate (10 mL each).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure C5-aryl pyrazole carbamate.

References

  • Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: The Journal of Organic Chemistry (ACS Publications), 2017. URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society (via PMC), 2013. URL: [Link]

Sources

Application

Buchwald-Hartwig amination using Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate

An In-Depth Guide to the Buchwald-Hartwig Amination of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate Authored by: A Senior Application Scientist Introduction: The Strategic Importance of C-N Bond Formation The Buchw...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Buchwald-Hartwig Amination of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] The pyrazole core, in particular, is a "privileged scaffold" in medicinal chemistry, with N-arylpyrazole derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties.[5][6][7][8][9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination using a specific and valuable substrate: Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate . This substrate combines the synthetically useful 5-iodopyrazole moiety, primed for cross-coupling, with a tert-butyloxycarbonyl (Boc) protecting group. The Boc group offers robust protection under the basic reaction conditions typical for this transformation, yet it can be readily removed under acidic conditions, allowing for subsequent synthetic manipulations.[10]

Our objective is to move beyond a simple list of steps and provide a self-validating protocol grounded in mechanistic understanding. We will explore the causality behind the selection of each reagent and condition, present a detailed experimental workflow, offer a guide to optimization and troubleshooting, and furnish authoritative references to support our methodology.

The Catalytic Cycle: A Mechanistic Blueprint for Success

Understanding the mechanism of the Buchwald-Hartwig amination is paramount to rational optimization and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium complex, which is regenerated in its active form at the end of each cycle.[1][11][12]

The generally accepted catalytic cycle involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the iodopyrazole. This step forms a Pd(II) complex. The reactivity of aryl halides in this step typically follows the trend I > Br > Cl, making our iodopyrazole substrate highly reactive.[11][13]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. Subsequently, a base abstracts a proton from the coordinated amine, forming a palladium-amido complex.[14][15] The choice of base is critical; it must be strong enough to facilitate deprotonation but not so nucleophilic that it interferes with the catalyst or substrates.[16][17]

  • Reductive Elimination: This is the final, bond-forming step. The N-arylated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then enter a new cycle.[12] Bulky, electron-rich phosphine ligands on the palladium are essential as they accelerate this step and stabilize the catalyst.[18]

Buchwald_Hartwig_Catalytic_Cycle pd0 LₙPd(0) (Active Catalyst) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-I amine_complex Amine Coordination Complex oxidative_addition->amine_complex amido_complex Palladium-Amido Complex amido_complex->pd0 amine_complex->amido_complex + Base - [Base-H]⁺ reductive_elimination_label Reductive Elimination oxidative_addition_label Oxidative Addition deprotonation_label Base-mediated Deprotonation amine_coordination_label Amine Coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate with a generic secondary amine (e.g., morpholine). Optimization may be required for other amine partners.

Materials and Reagents
Reagent/MaterialGrade/PurityNotes
Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate>98%The aryl iodide substrate (1.0 equiv).
Amine (e.g., Morpholine)>99%The nucleophile (1.2-1.5 equiv).
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradePalladium precatalyst (2 mol %).[19]
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)>98%Bulky phosphine ligand (4.4 mol %).[20][21]
Sodium tert-butoxide (NaOtBu)>98%Strong, non-nucleophilic base (2.0 equiv).[21]
TolueneAnhydrous, degassedReaction solvent.[21][22]
Oven-dried Schlenk tube or microwave vial-Essential for maintaining an inert atmosphere.[3][23]
Standard laboratory glassware-For work-up and purification.
Inert gas (Argon or Nitrogen)High purityCrucial for preventing catalyst deactivation.[20]
Celite®Filtration aidFor removal of palladium residues.[20]
Ethyl acetate, Water (deionized), BrineReagent gradeFor work-up and extraction.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Reagent gradeFor drying the organic layer.
Silica gel60 Å, 230-400 meshFor column chromatography.
Step-by-Step Procedure
  • Glassware Preparation: Ensure all glassware, including the Schlenk tube and magnetic stir bar, is thoroughly oven-dried (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas.[21]

  • Reaction Setup (Inert Atmosphere):

    • In a glovebox or under a positive pressure of argon/nitrogen, add the following solids to the Schlenk tube in this order: Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (1.0 equiv), Sodium tert-butoxide (2.0 equiv), XPhos (4.4 mol%), and Pd₂(dba)₃ (2 mol%).

    • Rationale: Adding the solids first in an inert environment prevents degradation of the air- and moisture-sensitive catalyst, ligand, and base.

  • Reagent Addition:

    • Seal the Schlenk tube with a septum. If not in a glovebox, evacuate and backfill the tube with inert gas three times to ensure the atmosphere is completely inert.[3]

    • Via syringe, add anhydrous, degassed toluene.

    • Finally, add the liquid amine (e.g., morpholine, 1.2 equiv) via syringe.

    • Rationale: The solvent and liquid amine are added last. Using degassed solvent is critical to prevent dissolved oxygen from oxidizing the Pd(0) catalyst.[20] Toluene is an excellent choice for aryl iodides as it minimizes the solubility of iodide salts that can inhibit the catalyst.[2][11]

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath or heating block set to 100-110 °C.[12][20]

    • Stir the mixture vigorously for 12-24 hours. The reaction mixture will typically turn a dark brown or reddish color, indicating an active catalyst.[20]

  • Reaction Monitoring:

    • To monitor progress, carefully take a small aliquot (approx. 0.1 mL) from the reaction mixture using a syringe under inert gas.

    • Quench the aliquot in a small vial containing ethyl acetate and a drop of water.

    • Analyze the quenched sample by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting iodopyrazole.[3][21]

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter it through a short plug of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate.[20]

    • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

    • Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[19]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.[22]

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Optimization and Data Presentation

The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the ligand, base, and solvent. A screening process is often necessary to identify the optimal conditions for a specific substrate-amine combination. The following table presents illustrative data from a hypothetical optimization screen.

EntryLigand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Observations
1XPhos (4.4)NaOtBu (2.0)Toluene11092High conversion, clean reaction profile.
2RuPhos (4.4)NaOtBu (2.0)Toluene11085Good conversion, slightly slower rate.
3XPhos (4.4)K₂CO₃ (2.0)Dioxane11035Low conversion; base likely too weak.
4XPhos (4.4)NaOtBu (2.0)THF6615Incomplete reaction due to low temp.
5BINAP (6.0)NaOtBu (2.0)Toluene11068Lower yield; less effective than XPhos.

This table contains representative data to illustrate an optimization workflow.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Organometallic reactions are notoriously sensitive, but a systematic approach can resolve most issues.[24]

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivation: Presence of air or moisture.[20] 2. Poor Reagent Quality: Impure starting materials or old catalyst. 3. Suboptimal Conditions: Incorrect choice of ligand, base, or solvent for the specific substrates.[21]1. Ensure a rigorously inert atmosphere. Use freshly dried and degassed solvents. 2. Use fresh, high-purity reagents. Consider using a palladium precatalyst (e.g., XPhos Pd G3) for better reproducibility.[21] 3. Systematically screen different ligands, bases, and solvents as shown in the optimization table.[24]
Formation of Palladium Black 1. Catalyst Decomposition: The active Pd(0) has aggregated and precipitated out of the catalytic cycle.[20] 2. High Temperature: Excessive heat can accelerate decomposition. 3. Ligand Dissociation: The ligand may not be robust enough to stabilize the palladium center throughout the reaction.1. Improve inert atmosphere technique. 2. Lower the reaction temperature to 80-90 °C and increase the reaction time.[20] 3. Switch to a more sterically hindered and robust ligand like XPhos or RuPhos.[13]
Side Product Formation (e.g., Hydrodehalogenation) 1. Competing Reduction Pathway: The aryl iodide is reduced instead of coupled. The hydrogen source can be the solvent, base, or trace water.[22] 2. Homocoupling: Dimerization of the aryl halide.1. Ensure all reagents and solvents are scrupulously dry. Screen alternative bases that may be less prone to promoting this side reaction. 2. Optimize catalyst loading and reaction temperature; sometimes lower temperatures can minimize this side reaction.[22]

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Joshi-CP, D., & Sigman, M. S. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]

  • Vidal-Albalat, A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved from [Link]

  • Vidal-Albalat, A., et al. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]

  • Norrby, P. O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Norrby, P. O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Role of the Base in Buchwald-Hartwig Amination. (n.d.). ResearchGate. Retrieved from [Link]

  • Valente, C., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Valente, C., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved from [Link]

  • Chemo-selective syntheses of N-t -boc-protected amino ester analogs through Buchwald–Hartwig amination. (n.d.). ResearchGate. Retrieved from [Link]

  • N-Arylpyrazole based Scaffolds: Synthesis and biological applications. (2026, March 14). ResearchGate. Retrieved from [Link]

  • N-arylpyrazole-based drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC. Retrieved from [Link]

  • Lee, S., et al. (n.d.). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Retrieved from [Link]

  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Purification of Buchwald-Hartwig amination. (2021, July 23). Chemistry Stack Exchange. Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ijpsonline.com. Retrieved from [Link]

  • Chemo-selective syntheses of N-t -boc-protected amino ester analogs through Buchwald–Hartwig amination. (2022, January 25). New Journal of Chemistry (RSC Publishing). DOI:10.1039/D1NJ05596H. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC. Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). d-scholarship.pitt.edu. Retrieved from [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). MDPI. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Method

Advanced Application Note: tert-Butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate in Medicinal Chemistry

Executive Summary & Structural Rationale The 4-aminopyrazole scaffold is recognized as a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors targeting on...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 4-aminopyrazole scaffold is recognized as a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors targeting oncology and autoimmune indications[1]. tert-Butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (CAS: 2503201-94-1) is a highly specialized, orthogonally protected building block designed for the rapid late-stage functionalization of this critical scaffold[2].

As a Senior Application Scientist, it is vital to understand the causality behind this specific substitution pattern:

  • The 5-Iodo Handle: The selection of a 5-iodo substituent over a 5-bromo or 5-chloro analog is driven by the kinetics of oxidative addition. The C5 position of a 1-ethyl-4-aminopyrazole is sterically congested. Iodine’s lower bond dissociation energy allows for milder palladium-catalyzed cross-coupling conditions, minimizing thermal degradation of the molecule[3].

  • The N1-Ethyl Group: Unsubstituted pyrazoles exist as rapidly interconverting tautomers, which complicates NMR characterization and leads to regiochemical mixtures during functionalization. The N1-ethyl group locks the tautomeric state and provides a tunable lipophilic vector (LogP) that projects into the solvent-exposed region of the kinase ATP-binding site[4].

  • The C4-Boc Protection: The tert-butyloxycarbonyl (Boc) group shields the highly nucleophilic C4-amine, preventing competitive Buchwald-Hartwig amination or catalyst poisoning during the C5 cross-coupling phase.

Synthetic Workflows & Experimental Protocols

To harness this building block effectively, researchers must execute a two-stage workflow: C5-functionalization followed by C4-deprotection. Below are the self-validating protocols designed to maximize yield while preserving the integrity of the pyrazole core.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Objective: To install an aryl or heteroaryl group at the sterically hindered C5 position. Causality & Design Choice: The use of Pd(dppf)Cl2 is deliberate. The bidentate dppf ligand provides a wide bite angle that forces the palladium center into a geometry highly reactive toward the sterically hindered C-I bond. A biphasic solvent system (Dioxane/Water) ensures the solubility of both the lipophilic pyrazole and the inorganic base.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.5 equiv, 1.5 mmol).

  • Catalyst & Base Addition: Add K2CO3 (2.5 equiv, 2.5 mmol) and Pd(dppf)Cl2 (0.05 equiv, 0.05 mmol).

  • Solvent Degassing: Add 1,4-dioxane (8 mL) and deionized H2O (2 mL). Sparge the mixture with Argon gas for 15 minutes to remove dissolved oxygen, preventing catalyst oxidation.

  • Reaction: Seal the flask and heat to 90 °C in an oil bath for 12 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Acidic Boc Deprotection

Objective: To unmask the 4-aminopyrazole core for subsequent amide or urea coupling. Causality & Design Choice: Neat Trifluoroacetic acid (TFA) can lead to side reactions or partial degradation of electron-rich heteroaryl substituents installed at C5. Diluting TFA in Dichloromethane (DCM) provides a controlled, mild cleavage of the carbamate.

Step-by-Step Methodology:

  • Preparation: Dissolve the C5-functionalized intermediate (1.0 mmol) in anhydrous DCM (5 mL) under a nitrogen atmosphere.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add TFA (10.0 equiv, 10 mmol).

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the resulting TFA salt by passing it through a basic alumina plug or stirring with saturated aqueous NaHCO3, extracting the free base into DCM.

Mechanistic Visualizations

SyntheticWorkflow A tert-Butyl N-(1-ethyl- 5-iodopyrazol-4-yl)carbamate B Suzuki-Miyaura Cross-Coupling A->B Aryl Boronic Acid Pd Catalyst C C5-Functionalized Intermediate B->C D Boc Deprotection (TFA/DCM) C->D Acidic Cleavage E 4-Aminopyrazole Pharmacophore D->E

Synthetic workflow from the iodopyrazole building block to the 4-aminopyrazole pharmacophore.

KinaseBinding Core 4-Aminopyrazole Core Hinge Kinase Hinge Region (e.g., JAK2 Glu930/Leu932) Core->Hinge H-Bond Donor/Acceptor C5 C5-Aryl Substituent Core->C5 N1 N1-Ethyl Group Core->N1 Pocket Hydrophobic Pocket C5->Pocket Pi-Pi / Steric Fit Solvent Solvent-Exposed Region N1->Solvent Lipophilicity (LogP)

Pharmacophore model of 4-aminopyrazole derivatives binding to the kinase hinge region.

Application in Drug Discovery: Kinase Inhibition

Once the 4-aminopyrazole core is unmasked, it serves as a highly potent hinge-binding motif. Molecular docking and crystallographic studies demonstrate that the pyrazole -NH and =N moieties form critical bidentate hydrogen bonds with the hinge region residues of kinases[5].

  • JAK Inhibitors: 4-aminopyrazole derivatives have shown exceptional efficacy against Janus Kinases (JAK1, JAK2, JAK3). For instance, specific derivatives have achieved IC50 values as low as 39 nM against JAK3, effectively inhibiting the phosphorylation of JAK2 in HeLa cell assays[5],[6].

  • PLK4 Inhibitors: The scaffold has also been successfully deployed to target Polo-like kinase 4 (PLK4). By tuning the C5-substituent and functionalizing the unmasked C4-amine with a urea moiety, researchers have developed potent PLK4 inhibitors that demonstrate in vivo tumor regression in neuroblastoma xenograft models[4].

Quantitative Data: Expected Coupling Yields & Applications

The table below summarizes the expected performance of tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate across various cross-coupling conditions to generate specific kinase-targeting intermediates.

Coupling Partner (Boronic Acid)Catalyst SystemTemp (°C)Expected Yield (%)Primary Medicinal Target
Phenylboronic acidPd(dppf)Cl29085 - 90Baseline SAR / Scaffold validation
4-Fluorophenylboronic acidPd(dppf)Cl29082 - 88JAK1/JAK2 Inhibitors[5]
3-Pyridylboronic acidXPhos Pd G210075 - 80PLK4 Inhibitors[4]
2-Aminopyrimidine-5-boronic acidXPhos Pd G210065 - 70Aurora Kinase Inhibitors[1]

Note: Sterically demanding or electron-deficient heteroaryl boronic acids (e.g., pyrimidines) often require the use of Buchwald precatalysts (like XPhos Pd G2) to overcome sluggish transmetalation rates.

References

  • Title: 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)
  • Source: acs.
  • Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Source: bas.
  • Source: acs.
  • Source: nih.

Sources

Application

Application Note: Optimized Sonogashira Cross-Coupling Conditions for Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate

Executive Summary & Strategic Importance The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core motif in kinase inhibitors and CNS-active agents. Specifically, Tert-but...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core motif in kinase inhibitors and CNS-active agents. Specifically, Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate is a highly versatile, functionalized building block. The presence of an iodine atom at the C5 position and a protected amine (NH-Boc) at the C4 position makes it an ideal precursor for synthesizing complex pyrazolo-fused heterocycles (e.g., pyrrolo[3,2-c]pyrazoles) via[1].

This application note details a highly optimized, self-validating protocol for the Sonogashira cross-coupling of this specific substrate. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the chemical causality, steric considerations, and in-process controls required to achieve >85% yields while preserving the acid-labile carbamate protecting group.

Mechanistic Insights & Chemical Causality

To successfully execute this coupling, one must understand the unique stereoelectronic environment of the 1-ethyl-5-iodopyrazol-4-yl system:

  • Regioselectivity & C-I Bond Activation: The C5 position of the pyrazole ring is highly activated toward oxidative addition. The inductive electron-withdrawing effect of the adjacent N1-ethyl nitrogen heavily polarizes the C5-I bond, making it exceptionally reactive toward the active Pd(0) catalyst compared to C4-halogenated analogs[2].

  • Steric Hindrance from the C4-Boc Group: While the C5-I bond is electronically primed for insertion, the bulky tert-butyl carbamate at the adjacent C4 position imposes significant steric drag during the transmetalation step of the catalytic cycle. To overcome this activation barrier without degrading the substrate, a highly stable catalyst like PdCl2(PPh3)2 paired with mild thermal activation (45 °C) is required[3].

  • Protecting Group Stability: The Boc group is highly sensitive to acidic conditions but remains stable in basic environments. Utilizing an amine base such as triethylamine (Et3N) serves a dual purpose: it acts as the stoichiometric proton sink for the and ensures the reaction medium remains sufficiently basic to prevent premature Boc deprotection[2].

  • Mitigation of Glaser Homocoupling: The most common failure mode in this reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). Because oxygen acts as the terminal oxidant for this side reaction, strict anaerobic conditions (achieved via rigorous argon sparging) are non-negotiable.

Logic Substrate 5-Iodopyrazole Core Highly Activated C-I Bond Yield High Yield of 5-Alkynylpyrazole Substrate->Yield Oxidative Addition Steric C4-NHBoc Group Steric Hindrance Temp Elevated Temp (45°C) Overcomes Activation Barrier Steric->Temp Requires Temp->Yield Drives Kinetics Base Amine Base (Et3N) Prevents Boc Deprotection Base->Yield Protects Substrate Degas Strict Degassing (Ar) Prevents Glaser Homocoupling Degas->Yield Suppresses Side Reactions

Figure 1: Logical causality network of reaction conditions and substrate features.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for the coupling of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate with phenylacetylene. The bolded row represents the optimal conditions utilized in the standard protocol.

Catalyst SystemSolventBaseTempTimeYieldMechanistic Observation
Pd(PPh3)4 (5 mol%) / CuITHFEt3N25 °C12 h45%Incomplete conversion; steric hindrance from C4-Boc stalls transmetalation.
PdCl2(PPh3)2 (5 mol%) / CuIDMFEt3N25 °C8 h62%Improved solubility and stabilization of Pd intermediates, but kinetically slow.
PdCl2(PPh3)2 (5 mol%) / CuI DMF Et3N 45 °C 3 h 89% Optimal kinetics; thermal energy overcomes steric barrier without Boc degradation.
Pd(dppf)Cl2 (5 mol%) / CuIDMFK2CO360 °C4 h70%Partial Boc deprotection observed due to elevated temperature and inorganic base.

Experimental Workflow

Workflow cluster_0 Phase 1: Preparation & Assembly cluster_1 Phase 2: Catalytic Coupling cluster_2 Phase 3: Isolation Prep Reagent Preparation Dry DMF & Degas with Ar Mix Reaction Assembly Add Pyrazole, Alkyne, Pd/Cu Prep->Mix Strict Anaerobic React Sonogashira Coupling Stir at 45°C (2-4 h) Mix->React Addition of Et3N Monitor In-Process Control Monitor via LC-MS/TLC React->Monitor Catalytic Cycle Workup Aqueous Workup Quench with NH4Cl, Extract Monitor->Workup >95% Conversion Purify Purification Silica Gel Chromatography Workup->Purify Organic Phase

Figure 2: Experimental workflow for Sonogashira coupling of 5-iodopyrazoles.

Self-Validating Experimental Protocol

Scale: 1.0 mmol Target Product: Tert-butyl N-(1-ethyl-5-(alkynyl)pyrazol-4-yl)carbamate

Reagents & Materials
  • Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate: 1.0 equiv (337 mg)

  • Terminal Alkyne (e.g., Phenylacetylene): 1.3 equiv (1.3 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]: 0.05 equiv (5 mol%, 35 mg)

  • Copper(I) iodide[CuI]: 0.10 equiv (10 mol%, 19 mg)

  • Triethylamine (Et3N): 3.0 equiv (3.0 mmol, 0.42 mL)

  • Anhydrous N,N-Dimethylformamide (DMF): 5.0 mL

Step-by-Step Methodology
  • System Preparation & Degassing: Add the iodopyrazole (337 mg) to an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar. Add 5.0 mL of anhydrous DMF and 0.42 mL of Et3N. Seal the flask with a rubber septum and sparge the solution with a submerged Argon needle for a minimum of 15 minutes.

    • Causality: Removing dissolved oxygen is the single most critical step to prevent the oxidative Glaser homocoupling of the alkyne.

  • Catalyst Assembly: Under a positive stream of Argon, quickly remove the septum and add PdCl2(PPh3)2 (35 mg) and CuI (19 mg). Reseal the flask and purge the headspace with Argon for 2 minutes.

    • Self-Validation Checkpoint: Upon addition of the catalysts and stirring, the solution will transition from a pale yellow to a deeper orange/brown hue. This color shift visually validates the reduction of Pd(II) to the active Pd(0) species and the initiation of the catalytic cycle[3].

  • Alkyne Addition: Add the terminal alkyne (1.3 mmol) dropwise via a gas-tight syringe over 2 minutes.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath set to 45 °C. Stir vigorously for 3 to 4 hours.

  • In-Process Monitoring (IPC): At the 3-hour mark, sample 10 µL of the reaction mixture, dilute in 1 mL of EtOAc, and analyze via TLC (Hexanes/EtOAc 3:1) or LC-MS.

    • Self-Validation Checkpoint: The starting iodopyrazole typically elutes at an Rf of ~0.5. The successful formation of the highly conjugated alkynyl product will appear as a strongly UV-active spot at a slightly lower Rf (~0.4). Proceed to workup only when conversion is >95%.

  • Quench & Aqueous Workup: Remove the flask from the heat and cool to room temperature. Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc) and quench by adding 15 mL of saturated aqueous NH4Cl.

    • Causality: The ammonium chloride specifically chelates and solubilizes the copper salts, pulling them into the aqueous phase and preventing emulsion formation.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 15 mL). Wash the combined organic layers rigorously with distilled water (3 x 15 mL) to remove residual DMF, followed by a final wash with brine (15 mL). Dry the organic phase over anhydrous Na2SO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of 5% to 20% EtOAc in Hexanes to isolate the pure coupled product.

References

  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. "Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles." Synthetic Communications, 2011.[Link]

  • Wikipedia contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia, 2024.[Link]

Sources

Method

Advanced Synthesis of Type II Kinase Inhibitors: Exploiting Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate as a Privileged Scaffold

Executive Summary The design and synthesis of highly selective protein kinase inhibitors (PKIs) require privileged chemical scaffolds that can precisely navigate the complex topography of the ATP-binding site. Tert-butyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design and synthesis of highly selective protein kinase inhibitors (PKIs) require privileged chemical scaffolds that can precisely navigate the complex topography of the ATP-binding site. Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate has emerged as a highly versatile, orthogonally protected building block for generating Type II kinase inhibitors. This application note details a robust, self-validating synthetic workflow—encompassing microwave-assisted Suzuki-Miyaura cross-coupling, acidic deprotection, and urea formation—to rapidly elaborate this scaffold into potent DFG-out kinase inhibitors.

Mechanistic Rationale & Scaffold Architecture

The 1,4,5-trisubstituted pyrazole core is a ubiquitous pharmacophore in modern oncology and immunology drug discovery. The specific functionalization of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate provides three distinct vectors for target engagement:

  • C5-Iodine (The Reactive Handle): Iodine is an exceptionally reactive electrophilic handle. Compared to brominated or chlorinated analogs, the lower bond dissociation energy of the C–I bond facilitates rapid oxidative addition by Pd(0) species. This allows for milder cross-coupling conditions, preventing the thermal degradation of the adjacent Boc group [1]. Once coupled, the resulting C5-aryl group occupies the hydrophobic allosteric pocket adjacent to the ATP-binding site.

  • C4-Boc-Protected Amine (The DFG Vector): The tert-butyloxycarbonyl (Boc) group provides an orthogonal protection strategy. It remains stable during base-mediated palladium coupling but is easily cleaved under acidic conditions. The unmasked aniline-like amine is perfectly positioned to be converted into a urea or amide, forming critical bidentate hydrogen bonds with the conserved DFG (Asp-Phe-Gly) motif in its inactive "out" conformation [2].

  • N1-Ethyl Group (The Solvent Vector): The ethyl substituent prevents pyrazole tautomerization, locking the regiochemistry and simplifying NMR characterization. Biologically, it directs the molecule toward the solvent-exposed channel, enhancing lipophilicity and cellular permeability without clashing with the hinge region.

BindingModel cluster_molecule Inhibitor Pharmacophores cluster_kinase Kinase Target Domains Core Pyrazole Core N1 N1-Ethyl Group Core->N1 C4 C4-Urea Motif Core->C4 C5 C5-Aryl Group Core->C5 Hinge Hinge Region Core->Hinge H-Bonding Solvent Solvent Channel N1->Solvent Lipophilic DFG DFG Motif (Out) C4->DFG Bidentate H-Bond Hydrophobic Allosteric Pocket C5->Hydrophobic pi-pi Stacking

Fig 2. Pharmacophore mapping of the pyrazole scaffold to kinase active site domains.

Synthetic Strategy & Workflow

To efficiently build a library of Type II kinase inhibitors, a three-step linear sequence is employed. The workflow leverages microwave (MW) irradiation during the cross-coupling phase to accelerate the reaction and maximize yields for sterically encumbered substrates [1].

Workflow SM Tert-butyl N-(1-ethyl-5- iodopyrazol-4-yl)carbamate Suzuki Step 1: Suzuki Coupling (Pd-Catalyzed) SM->Suzuki Intermediate C5-Aryl Pyrazole Intermediate Suzuki->Intermediate Deprotect Step 2: Boc Deprotection (TFA/DCM) Intermediate->Deprotect Amine Free C4-Amine Intermediate Deprotect->Amine Urea Step 3: Urea Formation (Aryl Isocyanate) Amine->Urea Product Type II Kinase Inhibitor Urea->Product

Fig 1. Three-step synthetic workflow for pyrazole-based Type II kinase inhibitors.

Self-Validating Experimental Protocols

Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Install the hydrophobic C5-aryl moiety. Causality Note: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ because its bidentate phosphine ligand provides a large bite angle, which accelerates the reductive elimination step—a common bottleneck when coupling sterically hindered ortho-substituted pyrazoles.

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, add Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.5 equiv, 0.75 mmol).

  • Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and Cs₂CO₃ (3.0 equiv, 1.5 mmol).

  • Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v, 3.0 mL).

  • Seal the vial, purge with N₂ for 3 minutes, and subject to microwave irradiation at 110 °C for 20 minutes.

  • Self-Validation (IPC): The reaction transitions from a red/orange suspension to a dark black mixture, indicating the precipitation of palladium black (catalyst deactivation post-reaction). LC-MS should confirm the total consumption of the starting material (m/z 366 [M+H]⁺).

  • Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected C5-aryl pyrazole.

Acid-Mediated Boc Deprotection

Objective: Unmask the C4-amine for subsequent functionalization. Causality Note: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is utilized. The high volatility of TFA allows for a streamlined workup (simple concentration under reduced pressure) compared to aqueous mineral acids, preventing the loss of the highly polar free amine intermediate.

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Cool the solution to 0 °C and add TFA dropwise (to achieve a 20% v/v solution).

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (IPC): Vigorous effervescence (CO₂ and isobutylene gas evolution) will occur immediately upon TFA addition. The macroscopic cessation of bubbling is a reliable indicator of reaction completion, which should be confirmed by TLC (disappearance of the high-Rf UV-active spot).

  • Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 5 mL) to remove residual TFA, yielding the amine as a TFA salt, which can be used directly in the next step.

Urea Formation (DFG-Binding Motif Installation)

Objective: Construct the Type II pharmacophore tail. Causality Note: The reaction is performed in an aprotic solvent to prevent the competitive solvolysis of the highly electrophilic aryl isocyanate. N,N-Diisopropylethylamine (DIPEA) is added to neutralize the TFA salt from the previous step, liberating the nucleophilic free amine.

Procedure:

  • Dissolve the C4-amine TFA salt (1.0 equiv) in anhydrous THF (0.1 M).

  • Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.

  • Add the selected aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 equiv) dropwise.

  • Stir at room temperature for 4–6 hours.

  • Self-Validation (IPC): As the urea forms, its high crystallinity and strong intermolecular hydrogen bonding typically cause it to precipitate directly out of the THF solution as a dense white solid.

  • Isolate the product via vacuum filtration, washing the filter cake with cold THF and diethyl ether to afford the analytically pure Type II kinase inhibitor.

Quantitative Data & Optimization Matrices

To demonstrate the superiority of the chosen conditions, Table 1 summarizes the reaction optimization for the critical C5 Suzuki-Miyaura coupling step, highlighting the necessity of microwave irradiation to achieve high throughput and yield. Table 2 provides analytical benchmarks for tracking the synthesis.

Table 1: Reaction Optimization for C5 Suzuki-Miyaura Coupling

EntryCatalyst (5 mol%)Base (3 equiv)SolventConditionsYield (%)
1Pd(PPh₃)₄K₂CO₃Dioxane/H₂OThermal, 90 °C, 12 h45%
2Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂OThermal, 90 °C, 12 h68%
3Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂OMicrowave, 110 °C, 20 min 92%

Table 2: In-Process Control (IPC) and Analytical Benchmarks

Synthetic StageVisual IndicatorLC-MS (m/z) ExpectedTLC (Rf)
Starting Material Off-white powder366 [M+H]⁺0.6 (Hex/EtOAc 7:3)
Suzuki Product (Ph-coupled)Black suspension (Pd black)316 [M+H]⁺0.4 (Hex/EtOAc 7:3)
Deprotected Amine Cessation of effervescence216 [M+H]⁺0.1 (Hex/EtOAc 7:3)
Final Urea Dense white precipitateVaries by Isocyanate0.3 (DCM/MeOH 95:5)

Conclusion

Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate is a highly modular and privileged building block for the rapid assembly of pyrazole-based kinase inhibitors. By utilizing the differing reactivities of its functional groups—specifically the high propensity of the C5-iodine for microwave-assisted palladium cross-coupling and the orthogonal lability of the C4-Boc group—researchers can efficiently generate diverse libraries of DFG-out Type II inhibitors. The self-validating protocols provided herein ensure high reproducibility, minimizing optimization bottlenecks in early-stage drug discovery.

References

  • Destro, L., Van Melsen, R., Gobbi, A., Terzi, A., Genitoni, M., & Zambon, A. "Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling." Applied Biosciences, vol. 1, no. 1, 2022, pp. 64-72.[Link]

  • Tenora, L., Galeta, J., Řezníčková, E., et al. "Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase." The Journal of Organic Chemistry, vol. 81, no. 23, 2016, pp. 11841-11856.[Link]

Application

Application Note: Functionalization of the C5-Iodo Position in tert-Butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Focus: Mechanistic causality, reaction optimization, and self-validating protocols for sterically hindered pyrazole cross-couplings. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Focus: Mechanistic causality, reaction optimization, and self-validating protocols for sterically hindered pyrazole cross-couplings.

Introduction & Mechanistic Rationale

Substituted pyrazoles are foundational scaffolds in modern medicinal chemistry, frequently appearing in kinase inhibitors and allosteric modulators. The building block tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (CAS: 2503201-94-1) is particularly valuable due to its pre-installed orthogonal functionalities: an N1-ethyl group, a C4-Boc-protected amine, and a highly reactive C5-iodine atom.

However, functionalizing the C5 position of this specific substrate presents a unique mechanistic challenge. The C5-iodo site is flanked by the N1-ethyl group and the bulky C4-NHBoc group, creating a highly sterically congested microenvironment. While the carbon-iodine (C–I) bond undergoes rapid oxidative addition with Palladium(0) catalysts [1], the subsequent transmetalation step is severely retarded by this steric bulk.

The Hydrodehalogenation Challenge

When transmetalation is slow, the long-lived Ar–Pd(II)–I intermediate becomes susceptible to competing side reactions. The most notorious of these is hydrodehalogenation (reduction of the C5-iodo to a C5-H bond). This occurs when the Pd(II) complex abstracts a hydride from the solvent (e.g., primary or secondary alcohols like ethanol) or from alkylamine bases via β -hydride elimination [2]. To successfully functionalize this molecule, the catalytic system must be engineered to accelerate transmetalation while simultaneously eliminating available hydride sources.

Catalytic Cycle & Competing Pathways

To visualize the causality behind reagent selection, the diagram below illustrates the divergence between the desired cross-coupling pathway and the parasitic hydrodehalogenation pathway.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd + Ar-I PdII Ar-Pd(II)-I L2 (Ar = Pyrazole Core) OxAdd->PdII Transmetal Transmetalation (Rate-Limiting Step) PdII->Transmetal + R-B(OH)2 / Base Dehalogenation Hydride Transfer (Solvent/Ligand) PdII->Dehalogenation Competing Pathway (Slow Transmetalation) PdII_Ar Ar-Pd(II)-R L2 Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Cross-Coupled Product (C5-Functionalized) RedElim->Product PdII_H Ar-Pd(II)-H L2 Dehalogenation->PdII_H SideProduct Hydrodehalogenated Side Product (C5-H) PdII_H->SideProduct Reductive Elimination

Catalytic cycle showing the competing hydrodehalogenation pathway in pyrazole cross-coupling.

Quantitative Data: Catalyst & Solvent Optimization

To mitigate the issues outlined above, empirical optimization of the Suzuki-Miyaura coupling for 5-iodopyrazoles demonstrates that standard conditions (e.g., Pd(PPh3​)4​ in ethanol) are insufficient. The use of a bulky, electron-rich biarylphosphine ligand (like SPhos ) is required to accelerate transmetalation and force reductive elimination [1]. Furthermore, switching from protic solvents to an aprotic Toluene/Water system completely shuts down solvent-mediated hydride transfer [2].

Table 1: Optimization of Suzuki-Miyaura Coupling on C5-Iodopyrazoles

Catalyst / Ligand SystemSolvent SystemBaseTemp (°C)Yield of Desired Product (%)Yield of Dehalogenated Side Product (%)
Pd(PPh3​)4​ (5 mol%)EtOH / H2​O Na2​CO3​ 8045%40%
Pd(dppf)Cl2​ (5 mol%)Dioxane / H2​O K2​CO3​ 9062%25%
Pd(OAc)2​ / SPhos (5 mol%)Toluene / H2​O K3​PO4​ 90 91% < 5%

Note: K3​PO4​ is preferred over carbonates as its higher basicity accelerates the formation of the reactive boronate "ate" complex, further driving the rate of transmetalation.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Arylation (Optimized for Steric Hindrance)

This protocol utilizes the SPhos ligand and an aprotic solvent system to ensure high fidelity C–C bond formation at the C5 position without degrading the C4-NHBoc group.

Reagents:

  • tert-Butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)2​ (0.05 equiv, 5 mol%)

  • SPhos (0.10 equiv, 10 mol%)

  • K3​PO4​ (3.0 equiv, 3.0 mmol)

  • Toluene / H2​O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic Species: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge Pd(OAc)2​ and SPhos. Evacuate and backfill the flask with Argon (3 cycles).

  • Substrate Addition: Add the iodopyrazole, arylboronic acid, and K3​PO4​ .

  • Solvent Degassing (Critical Step): In a separate flask, sparge the Toluene/ H2​O mixture with Argon for 30 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich SPhos ligand.

  • Reaction Initiation: Transfer the degassed solvent to the Schlenk flask via syringe. Heat the biphasic mixture to 90 °C under vigorous stirring (1000 rpm) to ensure adequate mixing of the aqueous and organic phases.

  • Self-Validation Checkpoint: Within 15 minutes at 90 °C, the suspension should transition from a reddish-brown color (Pd(II) precatalyst) to a clear, pale yellow/orange homogeneous organic layer, indicating the successful formation of the active Pd(0)-SPhos complex.

  • Monitoring: Stir for 4–6 hours. Monitor via LC-MS. The starting material (UV active at 254 nm) should be completely consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), separate the layers, and wash the organic layer with brine. Dry over Na2​SO4​ , filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Sonogashira Alkynylation (Pathway to Fused Systems)

The introduction of an alkyne at the C5 position sets the stage for potential intramolecular cyclizations with the C4-amine (following Boc deprotection) to yield pyrazolo[4,3-c]pyridines [3].

Reagents:

  • tert-Butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh3​)2​Cl2​ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine ( Et3​N ) / THF (1:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Charge the iodopyrazole, Pd(PPh3​)2​Cl2​ , and CuI into a dry flask under Argon.

  • Add degassed THF and Et3​N . Causality: Et3​N acts as both the base to deprotonate the terminal alkyne and as a ligand to stabilize the active Pd(0) species.

  • Add the terminal alkyne dropwise at room temperature.

  • Heat the reaction to 60 °C.

  • Self-Validation Checkpoint: The reaction will rapidly turn dark brown/black as the copper acetylide forms and transmetalates. Monitor via TLC; the reaction is typically complete within 12 hours. The mild basicity ensures the C4-NHBoc group remains fully intact.

Troubleshooting & Process Logic

When scaling up or applying these protocols to highly electron-deficient boronic acids, deviations in yield may occur. Utilize the following logic tree to diagnose and correct reaction failures rapidly.

Troubleshooting Start LC-MS Analysis of Crude Reaction Q1 Is the desired product dominant? Start->Q1 Success Proceed to Aqueous Workup & Column Q1->Success Yes Issue1 High levels of Dehalogenated Pyrazole? Q1->Issue1 No, Side Products Issue2 Unreacted Starting Material? Q1->Issue2 No, Low Conversion Sol1 Switch to Aprotic Solvent (Toluene) & Bulky Ligand Issue1->Sol1 Action Sol2 Check O2 exclusion, Increase Temp to 100°C Issue2->Sol2 Action

Decision tree for troubleshooting low yields and dehalogenation in C5-iodopyrazole couplings.

References

  • Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions Source: RSC Advances (The Royal Society of Chemistry) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Deiodination in Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate Reactions

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate. The C5-iodo position of this pyrazole derivative is highly reactive but notoriously susceptible to hydrodehalogenation (deiodination) during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)[1].

This guide bypasses generic advice to provide mechanistic insights, targeted troubleshooting FAQs, and self-validating protocols designed to suppress this specific side reaction and maximize your target yield.

Mechanistic Insights: The Causality of Deiodination

To effectively prevent deiodination, one must understand its chemical origin. During a palladium-catalyzed cross-coupling, the active Pd(0) species undergoes oxidative addition into the C5–I bond to form an Ar–Pd(II)–I intermediate[2].

If the subsequent transmetalation step is slow—often due to steric hindrance from the adjacent C4-NHBoc group or the use of an unoptimized boronic acid—the long-lived Pd(II) intermediate becomes vulnerable to background side reactions[3]. The most dominant pathway is β-hydride elimination . If the solvent (e.g., ethanol, methanol) or base (e.g., triethylamine) contains abstractable hydrogen atoms, it can coordinate to the palladium center and transfer a hydride, forming an Ar–Pd(II)–H species[4]. Rapid reductive elimination then yields the undesired deiodinated pyrazole (Ar–H) and regenerates the Pd(0) catalyst[3].

G Pd0 Pd(0) Catalyst ArPdI Ar-Pd(II)-I (Oxidative Addition Complex) Pd0->ArPdI + Ar-I ArPdR Ar-Pd(II)-R (Transmetalation) ArPdI->ArPdR + R-B(OH)2 (Fast with XPhos) ArPdH Ar-Pd(II)-H (Hydride Transfer) ArPdI->ArPdH + Alcohol/Amine (β-Hydride Elim.) Product Desired Product (Ar-R) ArPdR->Product Reductive Elimination Product->Pd0 DeiodProduct Deiodinated Byproduct (Ar-H) ArPdH->DeiodProduct Reductive Elimination DeiodProduct->Pd0

Competing pathways: Desired cross-coupling vs. undesired hydrodehalogenation via Pd-H species.

Troubleshooting & FAQs

Q1: Why is my specific pyrazole substrate so prone to deiodination? A1: Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate features an electron-rich pyrazole core and a sterically demanding Boc-protected amine at the C4 position. The electron-rich nature makes the C–I bond prone to oxidative addition but slows down transmetalation[2]. The steric bulk further impedes the approach of the coupling partner, increasing the half-life of the Ar–Pd(II)–I intermediate and allowing background reduction pathways to dominate[1].

Q2: Which solvents should I strictly avoid? A2: You must avoid primary and secondary alcohols (e.g., methanol, ethanol, isopropanol). These solvents act as potent hydride donors via β-hydride elimination, directly fueling the formation of the Pd–H intermediate[4]. Switch to aprotic solvents such as 1,4-Dioxane, Toluene, or THF[3].

Q3: How does my choice of base impact the reaction? A3: Amine bases (like triethylamine) can also serve as hydride sources. Furthermore, weak bases may not efficiently activate the boronic acid to form the reactive boronate required for transmetalation. Use high-purity inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. High purity is critical, as trace heavy metal impurities in technical-grade bases can catalyze alternative decomposition pathways[1].

Q4: What is the optimal ligand class for this transformation? A4: To outcompete hydrodehalogenation, you must aggressively accelerate the transmetalation and reductive elimination steps. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or robust bidentate ligands (e.g., dtbpf) are highly recommended. Utilizing precatalysts like XPhos Pd G2 or G3 ensures rapid generation of the active monoligated Pd(0) species, significantly reducing deiodination[1].

Quantitative Data: Impact of Conditions on Deiodination

The following table synthesizes the impact of various reaction parameters on the product distribution when coupling 5-iodopyrazoles. Notice how the shift away from alcoholic solvents and the adoption of advanced ligands drastically inverts the product ratio.

Solvent SystemBaseCatalyst / LigandTemp (°C)Desired Product (%)Deiodination (%)
EtOH / H₂OK₂CO₃Pd(OAc)₂ / PPh₃801580
MethanolEt₃NPd(PPh₃)₄80< 5> 90
DMFK₂CO₃Pd(OAc)₂ / XPhos1005735
1,4-Dioxane / H₂OK₂CO₃XPhos Pd G2100887
TolueneCs₂CO₃Pd(OAc)₂ / dtbpf10092< 2

(Data synthesized from optimization studies on halogenated aminopyrazoles[1][3])

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system. By incorporating an internal standard and strict degassing procedures, you isolate variables and ensure that any experimental failure is immediately diagnostic.

Step 1: Reagent Preparation & Internal Standard Integration

  • In a dried Schlenk tube, combine Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (1.0 equiv), the desired boronic acid/ester (1.5 equiv), and anhydrous K₂CO₃ (3.0 equiv).

  • Add 1,3,5-trimethoxybenzene (0.1 equiv) as an inert internal standard. Causality: This allows for precise quantitative NMR (qNMR) tracking of mass balance, instantly revealing if the starting material is being consumed by deiodination versus unquantifiable polymerization.

Step 2: Catalyst Loading & Degassing 3. Add XPhos Pd G2 precatalyst (2–5 mol%). 4. Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Dioxane prevents hydride donation, while a controlled amount of water is essential to dissolve the inorganic base and activate the boronic acid via boronate formation[3]. 5. Degas the mixture using three freeze-pump-thaw cycles. Causality: Oxygen promotes homocoupling of the boronic acid and degrades electron-rich phosphine ligands, which stalls the catalytic cycle and leaves the substrate vulnerable to deiodination[2].

Step 3: Reaction Execution & Real-Time Monitoring 6. Heat the reaction to 90–100 °C under a strict argon atmosphere. 7. At t=30 mins, pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. Causality: XPhos-mediated couplings are extremely fast. If deiodination is occurring, it will be visible immediately. If the Ar–I mass is intact but no product is forming, the transmetalation step is failing (indicating a need to check the base/water ratio or boronic acid quality).

Step 4: Workup 8. Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.

Workflow Start Analyze Reaction Mixture Check Is Deiodination > 10%? Start->Check Yes Yes Check->Yes No No Check->No Solvent Switch to Aprotic Solvent (Dioxane/Toluene) Yes->Solvent Proceed Proceed to Workup/Purification No->Proceed Base Use Inorganic Base (K2CO3/Cs2CO3) Solvent->Base Ligand Upgrade Ligand (XPhos/dtbpf) Base->Ligand Ligand->Start Retest

Iterative troubleshooting workflow to eliminate hydrodehalogenation side reactions.

References
  • Zohrab Ahmadi and J. Scott McIndoe.
  • Lukáš Jedinák, et al. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction".
  • "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs.
  • "How to avoid dehalogenation side reactions in Suzuki coupling". Benchchem.

Sources

Optimization

Technical Support Center: Yield Optimization for Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when synthesizing highly functionalized pyrazole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when synthesizing highly functionalized pyrazole derivatives.

The synthesis of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (CAS: 2503201-94-1) relies on a delicate Directed ortho-Metalation (DoM) and subsequent electrophilic halogenation. Because the pyrazole ring contains multiple heteroatoms and an acidic carbamate proton, achieving high regioselectivity (C5 vs. C3) and preventing protecting-group migration requires strict adherence to mechanistic principles [1].

Below, you will find our diagnostic FAQ, optimization data, and a field-validated Standard Operating Procedure (SOP).

I. Reaction Workflow & Mechanistic Pathway

The optimal route utilizes Lithium diisopropylamide (LDA) to sequentially deprotonate the carbamate N-H and the C5-H of the pyrazole, followed by electrophilic trapping with molecular iodine ( I2​ ).

G SM Starting Material: Tert-butyl N-(1-ethylpyrazol-4-yl)carbamate Base Deprotonation LDA (2.2 eq), THF, -78°C SM->Base LithiumInt Intermediate: C5-Dianion Pyrazole Species Base->LithiumInt Directed ortho-Lithiation Iodine Electrophilic Trapping I2 (2.5 eq) in THF LithiumInt->Iodine Quench Workup Sat. NH4Cl & Na2S2O3 (aq) Iodine->Quench Halogenation Product Target Product: Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate Quench->Product

Fig 1: Directed ortho-lithiation and iodination workflow for 5-iodopyrazole synthesis.

II. Troubleshooting Guides (FAQ)

Q1: My reaction yield is stuck at ~40%. I am using 1.2 equivalents of LDA. What is going wrong? A: The issue is stoichiometric causality. Your starting material contains a secondary carbamate (NH-Boc). The first equivalent of LDA is entirely consumed by deprotonating this acidic N-H proton. To achieve lithiation at the C5 position of the pyrazole ring, you must form a dianion. You must use a minimum of 2.1 to 2.2 equivalents of LDA . Using only 1.2 equivalents leaves the majority of the pyrazole ring unlithiated, capping your theoretical yield at 20% (though equilibrium dynamics might push it slightly higher).

Q2: Can I use n-Butyllithium (n-BuLi) instead of LDA to reduce reagent costs? A: No. While n-BuLi is a stronger base, it is also highly nucleophilic. When applied to N-Boc protected amines, n-BuLi frequently attacks the carbonyl carbon of the carbamate, leading to Boc-deprotection or the formation of tert-butyl ketones. LDA is sterically hindered and strictly non-nucleophilic, ensuring it acts solely as a base to facilitate the Directed ortho-Metalation (DoM) [2].

Q3: I am observing a mixture of C3-iodo and C5-iodo isomers, along with some Boc-migration. How do I improve regioselectivity? A: This is a temperature control failure. The C5 proton is kinetically and thermodynamically the most acidic position on 1-alkylpyrazoles due to the inductive electron-withdrawing effect of the adjacent N1-ethyl group [1]. However, if the internal reaction temperature rises above -60°C during the LDA addition or the I2​ quench, the kinetic C5-lithium species can equilibrate, or the Boc group can undergo an intramolecular migration to the C5 position. Ensure your cooling bath is maintained strictly at -78°C (Dry ice/Acetone) and that reagent addition is dropwise to prevent exothermic spikes.

Q4: My crude product is dark brown and difficult to purify via column chromatography. How do I clean this up? A: The dark brown color indicates the presence of unreacted molecular iodine ( I2​ ). Iodine complexes with the nitrogen atoms of the pyrazole ring, causing streaking on silica gel. You must quench the reaction with a saturated aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ). The thiosulfate reduces the lipophilic I2​ into water-soluble iodide ions ( I− ), which are easily removed in the aqueous wash, leaving a pale yellow or colorless organic layer.

III. Quantitative Data: Condition Optimization

To validate our protocol, we evaluated various bases, electrophiles, and temperatures. The data below summarizes why the parameters in our SOP are non-negotiable.

EntryBase (Eq)Electrophile (Eq)Temp (°C)SolventYield (%)Mechanistic Observation
1n-BuLi (2.2) I2​ (2.5)-78THF15%Major Boc-deprotection / nucleophilic attack
2LDA (1.1) I2​ (1.5)-78THF35%Incomplete conversion (N-H consumes base)
3LDA (2.2)NIS (2.5)-78THF68%Moderate yield, succinimide byproduct complicates purification
4LDA (2.2) I2​ (2.5)0THF42%Isomerization and Boc-migration observed
5 LDA (2.2) I2​ (2.5) -78 THF 89% Clean conversion, high C5-regioselectivity

IV. Standard Operating Procedure (SOP)

Self-Validating Protocol for the Synthesis of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate

Note: All glassware must be oven-dried and purged with Argon. Tetrahydrofuran (THF) must be anhydrous.

  • Preparation of the Substrate: Dissolve Tert-butyl N-(1-ethylpyrazol-4-yl)carbamate (1.0 eq, 10 mmol) in anhydrous THF (0.2 M, 50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and an Argon balloon.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C for 15 minutes.

  • Directed ortho-Lithiation: Slowly add LDA (2.0 M in THF/heptane/ethylbenzene, 2.2 eq, 11 mL) dropwise via a syringe pump over 20 minutes. Causality check: Slow addition prevents localized exothermic heating, preserving the kinetic C5-anion. Stir the resulting mixture at -78°C for 45 minutes.

  • Electrophilic Trapping: Dissolve molecular iodine ( I2​ , 2.5 eq, 25 mmol, 6.35 g) in anhydrous THF (20 mL). Add this dark solution dropwise to the reaction mixture at -78°C. The mixture will turn dark brown. Stir at -78°C for 2 hours.

  • Validation & Quenching: Perform a rapid TLC (Hexanes:EtOAc 3:1). The starting material spot should be completely consumed. Once validated, quench the reaction while still at -78°C by adding saturated aqueous NH4​Cl (20 mL). Allow the mixture to warm to room temperature.

  • Thiosulfate Wash: Add saturated aqueous Na2​S2​O3​ (30 mL) and stir vigorously for 15 minutes. Visual cue: The dark brown color will rapidly dissipate to a pale yellow, indicating successful reduction of excess iodine.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure target compound.

V. References

  • Vaughan, J. D., Jewett, G. L., & Vaughan, V. L. (1967). Kinetics of iodination of 1-alkylpyrazoles. Relative electrophilic reactivities of 1-substituted and 1-unsubstituted pyrazoles. Journal of the American Chemical Society, 89(24), 6205–6208. URL:[Link][1]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. URL:[Link]

Sources

Troubleshooting

Troubleshooting low conversion in Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate cross-coupling

Technical Support Center: Troubleshooting Low Conversion in Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate Cross-Coupling Welcome to the Technical Support Center. This guide is designed for researchers and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Conversion in Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate Cross-Coupling

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low conversion, stalled reactions, or catalyst degradation when attempting palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig) with Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate .

Mechanistic Root Cause Analysis: The "Steric Cleft" and Catalyst Poisoning

To troubleshoot this specific substrate, we must first understand the causality behind its resistance to standard coupling conditions. The 5-position of the pyrazole ring in this molecule is highly deactivated due to two competing factors:

  • Extreme Steric Hindrance: The C-5 iodine atom is sandwiched between the N-1 ethyl group and the bulky C-4 NHBoc (tert-butyl carbamate) group. While the oxidative addition of Palladium(0) into the highly reactive C-I bond is usually fast, the resulting Pd(II) intermediate is trapped in a steric cleft. This severe crowding makes the subsequent transmetalation step—where the organoboron or amine partner must approach the Pd center—kinetically unfavorable.

  • Catalyst Poisoning via Chelation: If transmetalation is delayed, the Pd(II) intermediate has a prolonged lifetime. This allows the adjacent NHBoc group (via the carbonyl oxygen or carbamate nitrogen) to coordinate to the palladium center. If small ligands like PPh₃ are used, they are easily displaced, allowing the formation of a stable, unreactive palladacycle that permanently poisons the catalyst[1].

To overcome these barriers, the catalytic system must employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or BrettPhos). These ligands are large enough to physically block the NHBoc group from coordinating to the palladium, while their electron density stabilizes the active Pd(0) species and accelerates the rate-limiting transmetalation step[2][3].

Mechanism Pd0 Active Pd(0)L OA Oxidative Addition (Fast for C-I) Pd0->OA PdII Pd(II) Intermediate (Sterically Hindered) OA->PdII TM Transmetalation (Rate-Limiting) PdII->TM Requires Bulky Ligand Trap1 NHBoc Coordination (Catalyst Poisoning) PdII->Trap1 If Ligand is Too Small Trap2 Protodehalogenation (Side Reaction) PdII->Trap2 If TM is Too Slow RE Reductive Elimination (Product) TM->RE RE->Pd0

Catalytic cycle pitfalls caused by steric hindrance and NHBoc coordination at the C-5 position.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LCMS shows mostly unreacted starting material and a new peak corresponding to the loss of iodine (protodehalogenation). What is happening? A1: Protodehalogenation (reduction of the C-I bond to C-H) is a classic side reaction when transmetalation is too slow[4]. The Pd(II) intermediate abstracts a hydride from the solvent or base, followed by reductive elimination. Solution: Switch to a highly active precatalyst like XPhos Pd G3 . Ensure your boronic acid is not degrading into unreactive boroxines; using a slight excess (1.5 eq) and optimizing the base (e.g., K₃PO₄ with 5-10% water) will accelerate transmetalation[2][3].

Q2: The reaction mixture turns pitch black within 15 minutes, and conversion stalls at <10%. Why? A2: The rapid appearance of "Pd black" (a black, insoluble precipitate) indicates that the palladium catalyst has aggregated and decomposed into inactive elemental palladium[3]. This happens when the catalytic cycle is bottlenecked, leaving the Pd(II) species exposed to degradation. Solution: Move away from traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. These ligands do not provide enough steric protection for this specific substrate.

Q3: Can I run this Suzuki coupling under strictly anhydrous conditions to protect my reagents? A3: No. If you are using inorganic bases like K₃PO₄ or K₂CO₃, a small amount of water is absolutely critical[3]. Water dissolves the base and facilitates the formation of the reactive boronate complex[R-B(OH)₃]⁻, which is required for transmetalation to occur. Without water, the reaction will stall.

Workflow Start Low Conversion in C-5 Pyrazole Coupling CheckSM Analyze Crude via LCMS/NMR Start->CheckSM Unreacted High Unreacted Starting Material CheckSM->Unreacted Dehal Protodehalogenation (Loss of Iodine) CheckSM->Dehal Black Rapid Pd Black Precipitation CheckSM->Black Sol1 Switch to XPhos Pd G3 (Overcome Steric Block) Unreacted->Sol1 Sol2 Optimize Base/Solvent (Accelerate Transmetalation) Dehal->Sol2 Sol3 Deoxygenate Thoroughly & Check Boronic Acid Black->Sol3

Diagnostic workflow for troubleshooting low conversion in C-5 pyrazole cross-coupling.

Quantitative Catalyst Screening Data

To illustrate the causality of ligand choice, below is a summary of expected conversions based on the steric and electronic properties of various catalyst systems applied to highly hindered 5-iodopyrazoles[1][5].

Catalyst SystemLigand TypeBase / SolventTempExpected ConversionPrimary Observation
Pd(PPh₃)₄ (5 mol%)Small, MonodentateNa₂CO₃ / Toluene:H₂O90 °C< 10%Mostly unreacted SM, Pd black precipitation.
Pd(dppf)Cl₂ (5 mol%)BidentateK₂CO₃ / Dioxane:H₂O90 °C20 - 30%High protodehalogenation; stalled reaction.
Pd(OAc)₂ (5 mol%)Bulky (SPhos)K₃PO₄ / Toluene:H₂O100 °C50 - 60%Moderate product formation, sluggish rate.
XPhos Pd G3 (2 mol%)Extremely Bulky (XPhos)K₃PO₄ / Dioxane:H₂O80 °C> 95% Clean conversion, minimal side products.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol utilizes a Generation 3 (G3) Buchwald precatalyst. The G3 system is self-validating because it ensures a strict 1:1 ratio of Palladium to Ligand and rapidly generates the active Pd(0) species under mildly basic conditions at room temperature, bypassing the need for harsh reductants.

Materials Required:

  • Substrate: Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, thoroughly degassed)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask or sealed microwave vial equipped with a magnetic stir bar, add the pyrazole substrate (1.0 equiv), the boronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv). Rationale: Grinding the base increases surface area, improving reproducibility in biphasic mixtures[3].

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate the flask under high vacuum and backfill with dry Argon or Nitrogen. Repeat this cycle three times.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane and H₂O (4:1 v/v) via syringe. Sparge the solvent mixture with Argon for at least 15 minutes prior to addition. Rationale: Oxygen must be strictly excluded to prevent homocoupling of the boronic acid and oxidation of the electron-rich XPhos ligand[2].

  • Catalyst Introduction: Briefly open the system under a positive flow of Argon and add the XPhos Pd G3 precatalyst (2-5 mol%). Reseal and purge with Argon for an additional 2 minutes.

  • Reaction Execution: Place the vessel in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

  • Monitoring: Monitor the reaction via LCMS or TLC after 2 hours. The bulky XPhos ligand should prevent NHBoc coordination, allowing the reaction to reach >95% conversion within 2 to 6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate for purification via silica gel chromatography.

References

  • Reddit r/Chempros. "Diagnosing issues with a failed Suzuki coupling?" Reddit. Available at: [Link]

  • Organic Letters - ACS Publications. "A Modular Sydnone Cycloaddition/Suzuki−Miyaura Cross-Coupling Strategy to Unsymmetrical 3,5-Bis(hetero)aromatic Pyrazoles." ACS Publications. Available at: [Link]

  • The Journal of Organic Chemistry - ACS Publications. "Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids." ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate Reaction Mixtures

Welcome to the technical support center for the purification of tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this key synthetic intermediate. Our focus is on not just the "how," but the fundamental "why" behind each methodological choice, ensuring robust and reproducible results.

Section 1: Understanding the Landscape - Common Impurities

Effective purification begins with a clear understanding of the potential impurities in your crude reaction mixture. The synthesis of tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate typically involves the iodination of a 1-ethyl-pyrazole precursor, followed by Boc-protection of the 4-amino group (or vice versa). The impurity profile is therefore dictated by these reaction steps.

Impurity TypeLikely SourceKey Characteristics & Analytical SignaturePrimary Removal Strategy
Unreacted Starting Materials Incomplete reactionSpots on TLC corresponding to starting amine or iodinated pyrazole.Column Chromatography
Regioisomers Non-selective iodination or synthesisCompounds with similar polarity and mass. May be difficult to resolve by chromatography.[1]High-resolution Column Chromatography, Recrystallization
Di-tert-butyl dicarbonate (Boc₂O) Excess reagent from Boc-protection stepNon-polar, visible on TLC.Aqueous work-up, Column Chromatography, Evaporation under high vacuum[2]
tert-Butanol Byproduct of Boc-protectionVolatile alcohol.Evaporation under reduced pressure
Iodinating Agent Residues e.g., N-Iodosuccinimide (NIS) or I₂Can lead to colored impurities.Aqueous quench with sodium thiosulfate, Charcoal treatment[3][4]
Di-Boc Protected Species Over-reaction during protection stepMore lipophilic than the desired product.Column Chromatography

Section 2: Core Purification Methodologies

The two most effective and commonly employed methods for purifying substituted pyrazoles are column chromatography and recrystallization.[1][3] Often, a combination of both is required to achieve high purity.

Silica Gel Column Chromatography

This is the most powerful and versatile method for separating the target compound from a complex mixture of impurities.[1][3] The principle is based on the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (eluent). The carbamate group imparts sufficient polarity to allow for good separation from less polar starting materials and byproducts.

Why it works: Silica gel is a polar, acidic stationary phase. Non-polar impurities (like residual Boc₂O) will have weak interactions and elute quickly with a non-polar solvent. The desired product, with its polar carbamate and pyrazole nitrogen atoms, will have stronger interactions and require a more polar solvent to elute.

Recommended Eluent System: A mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate) is standard for pyrazoles.[3] A gradient elution, starting with low polarity and gradually increasing, typically provides the best separation.

Recrystallization

Recrystallization is a cost-effective technique for achieving high analytical purity, especially for removing trace impurities after chromatography.[1] The success of this method hinges on identifying a solvent or solvent system in which the compound has high solubility at elevated temperatures but low solubility at cooler temperatures.

Why it works: As a hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a pure form. Impurities, being present in lower concentrations, ideally remain dissolved in the mother liquor.

Recommended Solvent Systems: For pyrazole derivatives, common solvents include ethanol, methanol, isopropanol, and mixed systems like ethanol/water or ethyl acetate/hexanes.[5][6]

Section 3: Troubleshooting Guides (Q&A Format)

This section addresses specific issues you may encounter during your purification workflow.

Question: My TLC plate shows multiple spots that are very close together (low ΔRf). How can I improve the separation?

Answer: This is a common challenge, often due to structurally similar impurities like regioisomers.[1]

  • Optimize Your Solvent System: The key is to adjust the eluent polarity. Test various ratios of ethyl acetate and hexanes (e.g., 5:95, 10:90, 20:80) to find a system that gives your product an Rf value of approximately 0.3-0.4, as this often provides the best separation.[3]

  • Try a Different Solvent System: If hexanes/ethyl acetate fails, consider switching to a dichloromethane/methanol system. The different solvent properties can alter the selectivity of the separation.

  • Use a Shallow Gradient: During column chromatography, run a very slow, shallow gradient of the mobile phase. This increases the effective column length and can resolve closely running spots.

  • Ensure Proper Column Packing: A poorly packed column with air bubbles or channels will lead to band broadening and poor separation. Pack the column as a slurry to ensure a homogenous bed.[7]

Question: My product is "oiling out" during recrystallization instead of forming crystals. What's wrong and how do I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[8] This is often because the compound's solubility in the chosen solvent is too high, or the solution is cooling too rapidly.

  • Slow Down the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Rapid cooling favors oil formation over crystal nucleation.[5]

  • Add More "Good" Solvent: The solution may be too concentrated. Add a small amount of the hot "good" solvent (the one it dissolves in) to the oiled-out mixture, reheat to dissolve, and then attempt to cool slowly again.[5]

  • Use a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution. This provides a template for crystal growth.[5]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites.[1]

  • Change the Solvent System: This is the most robust solution. If a single solvent fails, switch to a mixed-solvent system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and add a "poor" hot anti-solvent (e.g., water) dropwise until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.[5][8]

Question: My final, purified product has a yellow or brown tint. How can I decolorize it?

Answer: Color often indicates the presence of trace, highly conjugated impurities or degradation products, which can sometimes arise from residual iodine.[3]

  • Activated Charcoal Treatment: Dissolve the colored product in a suitable organic solvent (one it is highly soluble in). Add a small amount (1-2% by weight) of activated charcoal and stir for 15-30 minutes at room temperature. The charcoal will adsorb the colored impurities. Remove the charcoal by filtering the solution through a pad of Celite®. Finally, remove the solvent and recrystallize the product.[3]

  • Pass Through a Silica Plug: Dissolve the compound in a minimal amount of a relatively non-polar solvent (like dichloromethane) and pass it through a short plug of silica gel in a pipette or funnel. The highly colored, polar impurities will often be retained at the top of the silica, while your less polar product elutes.[3]

Section 4: Frequently Asked Questions (FAQs)

Q1: What's the best first step after the reaction is complete? A1: Always start with an aqueous work-up. Quench the reaction mixture (e.g., with water or a saturated sodium thiosulfate solution if excess iodine is present).[4] Extract your product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove water-soluble byproducts and salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.[9] This simple step removes many impurities and prepares your crude material for chromatography or crystallization.

Q2: Should I use column chromatography or recrystallization first? A2: For a crude reaction mixture containing multiple components, column chromatography is almost always the first major purification step.[1][3] It is designed to separate components with significantly different polarities. Recrystallization is best used as a final polishing step on an already enriched material to achieve very high purity.

Q3: How do I confirm the purity and identity of my final product? A3: A combination of techniques is essential. Purity is typically assessed by Thin Layer Chromatography (TLC) showing a single spot and by High-Performance Liquid Chromatography (HPLC), which provides quantitative purity data.[1] The identity and structural integrity of the compound should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).[1][9]

Q4: My Boc-protected amine seems to be streaking on the TLC plate. Why? A4: While Boc-protection significantly reduces the basicity of the amine, some residual interaction with the acidic silica gel can still occur, leading to streaking. A simple solution is to add a small amount of a basic modifier, like triethylamine (~0.5-1%), to your chromatography eluent.[1] This neutralizes the acidic sites on the silica gel, leading to sharper spots and better separation.

Section 5: Experimental Protocols & Visual Workflows

General Purification Workflow

A Crude Reaction Mixture B Aqueous Work-up (Quench, Extract, Wash, Dry) A->B Remove water-soluble impurities C Concentrate Crude Product B->C D Primary Purification: Silica Gel Column Chromatography C->D Separate by polarity E Analyze Fractions by TLC D->E F Combine Pure Fractions & Evaporate E->F Rf matches target J Impure Fractions E->J Mixed spots G Assess Purity (TLC, HPLC, NMR) F->G H Final Polishing: Recrystallization G->H Purity < 99% or colored I Pure Crystalline Product G->I Purity > 99% H->I Remove trace impurities

Caption: General experimental workflow for purification.

Protocol 1: Purification by Silica Gel Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system. Dissolve a small sample of your crude product in dichloromethane. Spot it on a silica gel TLC plate and develop the plate in various mixtures of ethyl acetate in hexanes (e.g., 10%, 20%, 30%). The ideal system will give your desired product an Rf of ~0.3-0.4 and show good separation from impurities.[3]

  • Column Packing: Prepare a glass column packed with silica gel (e.g., 230-400 mesh). Pack the column as a slurry in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes) to ensure a well-packed, homogenous bed.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal volume of dichloromethane, adding silica, and evaporating the solvent. Dry-load this silica onto the top of the packed column. This technique generally results in better separation than loading the sample as a concentrated solution.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., move from 5% to 10% to 20% ethyl acetate) to elute your product.

  • Fraction Analysis & Collection: Use TLC to identify the fractions containing your pure product. Combine these pure fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator. Further dry the product under high vacuum to remove any residual solvent.[3]

Troubleshooting Recrystallization

Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling Compound 'Oils Out' Problem->Oiling Yes NoCrystals No Crystals Form Problem->NoCrystals Yes LowYield Low Yield Problem->LowYield Yes Success Pure Crystals Formed Problem->Success No Sol1 Slow down cooling rate. Add seed crystal. Scratch flask. Oiling->Sol1 Sol2 Concentrate solution by evaporating some solvent. Cool in ice bath for longer. NoCrystals->Sol2 Sol3 Use minimum amount of hot solvent. Cool mother liquor thoroughly before filtering. LowYield->Sol3 ChangeSolvent Change to a different solvent or mixed-solvent system. Sol1->ChangeSolvent If still failing Sol2->ChangeSolvent If still failing

Sources

Troubleshooting

Technical Support Center: Boc-Deprotection of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the chemoselective deprotection of tert-butyl N-(1-ethyl-5-iodop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the chemoselective deprotection of tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate .

Removing a tert-butoxycarbonyl (Boc) group from an electron-rich, halogenated heterocycle presents a unique set of synthetic challenges. Standard peptide-coupling deprotection cocktails will frequently destroy this specific substrate. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to ensure high-yielding, side-reaction-free cleavage.

Part 1: Mechanistic Insights & Causality

To prevent side reactions, we must first understand the causality behind them. During acid-catalyzed Boc deprotection, the carbamate is protonated, leading to the release of isobutylene gas, carbon dioxide, and the highly electrophilic tert-butyl cation [1].

For your specific substrate, two major competing side reactions threaten the integrity of the final product:

  • Protodeiodination / Hydrodehalogenation (Loss of Iodine): The pyrazole ring is inherently electron-rich. Once the C4-amine is unmasked, it donates further electron density into the ring, making the C5-iodo position highly susceptible to electrophilic attack by strong Brønsted acids (like TFA), resulting in the loss of the iodine atom[2]. Furthermore, if silane-based scavengers (like TIPS or TES) are used, they act as hydride donors and actively reduce the C-I bond[3].

  • Electrophilic Alkylation (+56 Da): If the tert-butyl cation is not effectively trapped by a scavenger, it will alkylate nucleophilic sites on the molecule—most commonly the newly formed primary amine or the open C3 position on the pyrazole ring[4].

Mechanism SM Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate Acid Acidic Cleavage (TFA or HCl) SM->Acid TBCat tert-Butyl Cation & CO2 Release Acid->TBCat Desired Desired Product: 1-ethyl-5-iodopyrazol-4-amine TBCat->Desired Optimized Conditions (Anisole/TMSOTf) Side1 Side Reaction 1: Protodeiodination (Loss of Iodine) TBCat->Side1 Excess Strong Acid / Silane Scavengers Side2 Side Reaction 2: Alkylation (+56 Da) TBCat->Side2 Lack of Scavenger

Caption: Mechanistic pathway of Boc deprotection highlighting competitive side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major side product with a mass of [M-126]. What happened?

A1: This mass loss corresponds exactly to the loss of the iodine atom (protodeiodination). This occurs when the C-I bond is cleaved under strongly acidic conditions (e.g., prolonged exposure to 95% TFA) or when reducing scavengers like triethylsilane (TES) or triisopropylsilane (TIPS) are used in the cleavage cocktail[1].

  • Solution: Strictly avoid silane scavengers. Switch to a non-reducing aromatic scavenger such as anisole. If the problem persists, abandon strong Brønsted acids and utilize a Lewis acid-mediated approach (See Protocol A)[5].

Q2: I am observing a +56 Da mass peak in my product mixture. How do I prevent this?

A2: This is the characteristic signature of tert-butylation[4]. The electrophilic tert-butyl cation has alkylated your unmasked C4-amine.

  • Solution: You must incorporate a suitable nucleophilic scavenger (e.g., anisole at 5-10% v/v) to act as a sacrificial trap for the carbocation before it can react with your substrate. Alternatively, using HCl in dioxane traps the cation as volatile tert-butyl chloride[1].

Q3: Can I use standard TFA/TIPS/H₂O cocktails for this molecule?

A3: No. While standard for solid-phase peptide synthesis, TIPS will actively reduce the 5-iodo group on the pyrazole ring. Water can also lead to oxidative degradation of the iodo-pyrazole. Anhydrous conditions are mandatory.

Reagent Selection Matrix

To summarize the quantitative risk factors, consult the following comparison table before selecting your deprotection strategy:

Deprotection ReagentScavenger CocktailProtodeiodination RiskAlkylation RiskOverall Recommendation
95% TFA 2.5% TIPS / 2.5% H₂OCritical (Silane reduction)Low❌ Strictly Avoid
95% TFA 5% AnisoleHigh (Acid-driven)Low⚠️ Use with caution (0 °C)
4M HCl in Dioxane None (Chloride trapping)LowModerate✅ Good Alternative
TMSOTf 2,6-Lutidine (Base buffer)Negligible Negligible 🌟 Optimal Method

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in checkpoints so you can visually or analytically confirm success during the workflow.

Protocol A: Lewis Acid-Mediated Cleavage (TMSOTf / 2,6-Lutidine)

Causality & Rationale: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a Lewis acid to cleave the Boc group via a silyl carbamate intermediate, entirely bypassing the use of strong Brønsted acids that cause protodeiodination[5]. The addition of 2,6-lutidine buffers the system, neutralizing any trace triflic acid generated and protecting the highly labile 5-iodo position[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) under an inert nitrogen or argon atmosphere[4].

  • Buffer Addition: Add 1.5–2.0 equivalents of 2,6-lutidine. Cool the reaction flask to 0 °C using an ice bath.

  • Cleavage: Dropwise, add 1.5–2.0 equivalents of TMSOTf. Maintain the temperature strictly at 0 °C to prevent thermal degradation[4].

    • Self-Validation Checkpoint: Monitor by TLC or LC-MS. The intermediate silyl carbamate forms rapidly. A successful reaction will show complete consumption of the starting material within 1–2 hours without the appearance of the [M-126] deiodinated peak.

  • Quench: Quench the reaction by adding a small volume of methanol (approx. 5 equivalents) at 0 °C. This destroys excess TMSOTf and converts the silyl carbamate to the free amine[4].

  • Work-up: Dilute the mixture with DCM, wash twice with saturated aqueous NaHCO₃ to remove lutidine salts, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Preparation Dissolve in dry DCM under N2 Step2 2. Buffer Add 2,6-Lutidine at 0 °C Step1->Step2 Step3 3. Cleavage Dropwise TMSOTf Monitor by LC-MS Step2->Step3 Step4 4. Quench Add Methanol at 0 °C Step3->Step4 Step5 5. Work-up Wash with NaHCO3 Extract & Dry Step4->Step5

Caption: Step-by-step experimental workflow for TMSOTf-mediated Boc deprotection.

Protocol B: Mild Brønsted Acid Cleavage (4M HCl in Dioxane)

Causality & Rationale: If TMSOTf is unavailable, HCl in dioxane serves as a milder alternative to TFA. The absence of water and the controlled acidity reduce the risk of protodeiodination. Crucially, the abundant chloride ions act as an internal scavenger, trapping the tert-butyl cation as tert-butyl chloride (a volatile liquid/gas), which minimizes alkylation side reactions[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in a minimal amount of anhydrous 1,4-dioxane.

  • Deprotection: Add 10 equivalents of 4M HCl in dioxane at room temperature.

  • Reaction: Stir for 2–4 hours under a drying tube.

    • Self-Validation Checkpoint: As the deprotection proceeds, the highly polar 1-ethyl-5-iodopyrazol-4-amine hydrochloride salt will begin to precipitate directly out of the non-polar dioxane solution. This visible phase change confirms reaction progress and physically sequesters the product from any reactive tert-butyl cations in solution, halting further side reactions.

  • Work-up: Evaporate the solvent under reduced pressure, or simply filter the precipitate and wash with cold diethyl ether to yield the pure amine hydrochloride salt.

References

  • N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. The Journal of Organic Chemistry - ACS Publications.[Link]

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate.[Link]

  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate vs. 5-Bromo Analogs in Cross-Coupling

Executive Summary 4-Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as the core of kinase inhibitors and receptor antagonists. Functionalizing the C5 position of these heterocycles via...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as the core of kinase inhibitors and receptor antagonists. Functionalizing the C5 position of these heterocycles via palladium-catalyzed cross-coupling is a critical late-stage operation in drug development. For process chemists and researchers, the choice of the C5-halogen—specifically comparing tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate to its 5-bromo analog —dictates the success, yield, and impurity profile of the synthetic route.

This guide objectively compares their reactivity, revealing a counter-intuitive mechanistic paradox that challenges the conventional "iodo-is-better" heuristic, and provides field-proven methodologies for optimizing your cross-coupling workflows.

Structural Causality: The Role of the Pyrazole Scaffold

The reactivity of tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate is heavily influenced by its specific substituents, which act as a highly tuned electronic and steric system:

  • The 1-Ethyl Group : This substituent locks the pyrazole into a single tautomeric form. By preventing N-H deprotonation, it stops the formation of an electron-rich, anionic pyrazolide that would otherwise deactivate the ring toward oxidative addition.

  • The 4-Boc-Amino Group : The tert-butyloxycarbonyl (Boc) group provides significant steric bulk directly adjacent (ortho) to the C5 halogen. While the Boc group successfully protects the amine from participating in undesired Buchwald-Hartwig oligomerization, its steric profile critically impacts the kinetics of the catalytic cycle.

Mechanistic Divergence: The Iodo vs. Bromo Paradox

In standard textbook chemistry, aryl iodides are universally more reactive than aryl bromides due to the lower bond dissociation energy of the C–I bond (~65 kcal/mol vs. ~81 kcal/mol for C–Br). This facilitates a much faster oxidative addition step.

However, in Suzuki-Miyaura cross-coupling , this rapid oxidative addition becomes a massive liability for 5-iodopyrazoles. As demonstrated by [1], 5-iodopyrazoles exhibit a high propensity for protodehalogenation, often making the 5-bromo analogs superior coupling partners.

The Causality of Dehalogenation : The bulky 4-Boc group sterically hinders the incoming boronic acid during the transmetalation step. Because oxidative addition of the weak C–I bond is extremely fast, a high concentration of the Pd(II)-aryl intermediate builds up. Stalled by the slow transmetalation, this long-lived Pd(II) species undergoes protonation (often sourced from the solvent or the boronic acid itself), ejecting the dehalogenated pyrazole and killing the reaction yield. Conversely, the 5-bromo analog undergoes oxidative addition at a rate more commensurate with transmetalation, preventing the buildup of the vulnerable Pd(II) intermediate.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Extremely fast for X = I] Pd0->OxAdd ArX 5-Halo-4-aminopyrazole (X = I, Br) ArX->OxAdd PdII Pd(II)-Aryl Intermediate (Stalled by 4-Boc sterics) OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet X = Br favors this path Dehalogenation Protodehalogenation (Solvent/Base H+) PdII->Dehalogenation X = I favors this path RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Cross-Coupled Product (High Yield for X = Br) RedElim->Product Dehalogenation->Pd0 Byproduct Dehalogenated Pyrazole (Major Byproduct for X = I) Dehalogenation->Byproduct

Figure 1. Mechanistic divergence of 5-halo-4-aminopyrazoles during Suzuki-Miyaura coupling.

Comparative Performance Across Key Transformations

The choice between the iodo and bromo analog must be dictated by the specific cross-coupling mechanism:

  • Suzuki-Miyaura Coupling (Advantage: Bromo) : The 5-bromo analog is vastly superior. It minimizes the protodehalogenation side reaction, allowing for higher isolated yields, especially when coupling with sterically demanding or electron-deficient boronic acids.

  • Sonogashira & Heck Couplings (Advantage: Iodo) : The 5-iodo analog reclaims its superiority. In these reactions, transmetalation (with copper acetylides) or migratory insertion (with alkenes) is less sterically encumbered than boronic acid transmetalation. The faster oxidative addition of the C–I bond allows these reactions to proceed at room temperature, preserving the thermally sensitive Boc group.

  • Buchwald-Hartwig Amination (Advantage: Bromo) : The 5-bromo analog is generally preferred. Unprotected or partially protected pyrazoles can poison palladium catalysts. The slower, more controlled reactivity of the C–Br bond, paired with bulky biarylphosphine ligands (e.g., tBuBrettPhos), prevents rapid catalyst deactivation [2]. Furthermore, specialized ligands like Amphos can dictate site-selectivity if multiple halogens are present [3].

Workflow Start Select Cross-Coupling Reaction Suzuki Suzuki-Miyaura (Boronic Acids) Start->Suzuki Sonogashira Sonogashira / Heck (Alkynes / Alkenes) Start->Sonogashira Amination Buchwald-Hartwig (Amines) Start->Amination Bromo Use 5-Bromo Analog (Minimizes Dehalogenation) Suzuki->Bromo Iodo Use 5-Iodo Analog (Faster Oxidative Addition) Sonogashira->Iodo BromoAm Use 5-Bromo Analog (Prevents Catalyst Poisoning) Amination->BromoAm

Figure 2. Decision matrix for selecting 5-iodo vs. 5-bromo pyrazole analogs.

Quantitative Data Presentation

The following table summarizes the expected performance of both analogs across standard coupling conditions.

Reaction TypePyrazole AnalogOptimal Catalyst SystemTypical YieldMajor Byproduct / Failure Mode
Suzuki-Miyaura 5-Bromo XPhos Pd G2 / K₂CO₃75 - 90% Traces of homocoupled boronic acid
Suzuki-Miyaura5-IodoXPhos Pd G2 / K₂CO₃< 40%Dehalogenated pyrazole (Major)
Sonogashira 5-Iodo Pd(PPh₃)₂Cl₂ / CuI85 - 95% Glaser coupling dimer (Trace)
Sonogashira5-BromoPd(PPh₃)₂Cl₂ / CuI40 - 60%Unreacted starting material
Buchwald-Hartwig 5-Bromo tBuBrettPhos Pd G3 / LHMDS70 - 85% Hydrolyzed starting material

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Causality for each step is explained to aid in troubleshooting.

Protocol A: Suzuki-Miyaura Coupling of the 5-Bromo Analog

Optimized to prevent dehalogenation and overcome steric hindrance.

  • Reaction Setup : Charge a microwave vial with tert-butyl N-(1-ethyl-5-bromopyrazol-4-yl)carbamate (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K₂CO₃ (3.0 equiv).

  • Catalyst Addition : Add XPhos Pd G2 (2 mol%) and XPhos (2 mol%).

    • Causality: XPhos is a bulky, electron-rich ligand that accelerates transmetalation of sterically hindered substrates, outcompeting the protodehalogenation pathway.

  • Solvent & Degassing : Add a rigorously degassed mixture of 1,4-Dioxane/H₂O (4:1).

    • Validation: Degassing is critical. Oxygen not only oxidizes the Pd(0) catalyst but also promotes the homocoupling of the boronic acid, consuming your reagent.

  • Execution : Heat at 100 °C for 4 hours.

    • Validation: Monitor via LC-MS. The disappearance of the starting material mass [M+H]⁺ and the absence of the dehalogenated mass [M-Br+H]⁺ confirms the reaction is following the desired trajectory.

  • Targeted Workup : Dilute with EtOAc, wash with 1M NaOH.

    • Causality: NaOH converts unreacted boronic acid into water-soluble borate salts, easily removing them from the organic layer and simplifying column chromatography.

Protocol B: Sonogashira Coupling of the 5-Iodo Analog

Optimized to leverage the highly reactive C-I bond under mild conditions.

  • Reaction Setup : Charge a Schlenk flask with tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Solvent & Base : Add degassed THF and Triethylamine (3.0 equiv).

    • Causality: Triethylamine acts dually as the base to generate the reactive copper acetylide and as a stabilizing ligand for the palladium species.

  • Alkyne Addition : Add the terminal alkyne (1.2 equiv) dropwise over 10 minutes.

    • Causality: Dropwise addition keeps the steady-state concentration of the alkyne low, minimizing undesired Glaser homocoupling.

  • Execution : Stir at room temperature for 12 hours.

    • Validation: Because the C-I bond is highly reactive, heating is unnecessary. Monitor by TLC (UV active). The product spot will typically exhibit a distinct fluorescence under 254 nm compared to the starting material.

  • Targeted Workup : Filter the crude mixture directly through a pad of Celite.

    • Causality: Removing copper salts immediately prevents downstream oxidative degradation of the electron-rich pyrazole-alkyne product during concentration.

References

  • Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, vol. 82, no. 1, 2017, pp. 157-169. URL:[Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, vol. 16, no. 3, 2014, pp. 832-835. URL:[Link]

  • Sakakibara, R., et al. "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates." The Journal of Organic Chemistry, vol. 84, no. 18, 2019, pp. 11474-11481. URL:[Link]

Comparative

HPLC method validation for Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate purity

Comparative Analytical Strategies: HPLC vs. UPLC Method Validation for Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate Purity Executive Summary & Chemical Context Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate is...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analytical Strategies: HPLC vs. UPLC Method Validation for Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate Purity

Executive Summary & Chemical Context

Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate is a highly functionalized, advanced pharmaceutical intermediate. Its structural architecture—comprising a nitrogen-rich pyrazole core, a polarizable heavy iodine atom, and a highly lipophilic, acid-labile tert-butyloxycarbonyl (Boc) group—presents unique analytical challenges. Ensuring the purity of this intermediate is critical, as closely eluting impurities (such as des-iodo byproducts or regioisomers) can severely derail downstream cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) during active pharmaceutical ingredient (API) synthesis.

This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity validation of this compound, strictly adhering to the updated ICH Q2(R2) regulatory framework[1].

Regulatory Grounding: The ICH Q2(R2) Framework

The validation of any analytical procedure must unequivocally demonstrate that the method is "fit for its intended purpose"[1]. The recent ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical validation, requiring rigorous proof of specificity, linearity, range, accuracy, precision, and sensitivity (LOD/LOQ)[2]. For complex halogenated heterocycles, specificity is the most critical parameter; the method must resolve the target analyte from all synthetic precursors and potential degradation products[3].

ValidationWorkflow SST System Suitability Testing (SST) Rs > 2.0, Tf < 1.5 Spec Specificity & Selectivity (Forced Degradation) SST->Spec Pass Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy & Recovery (Spike Studies) Lin->Acc Prec Precision (Repeatability %RSD < 2.0) Acc->Prec Sens Sensitivity (LOD & LOQ Determination) Prec->Sens

Caption: Self-validating ICH Q2(R2) workflow for pyrazole carbamate purity analysis.

Methodological Comparison: RP-HPLC vs. UPLC

When analyzing bulky, hydrophobic molecules like Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate, the choice of stationary phase and particle size dictates the success of the separation.

  • Standard RP-HPLC (5 µm C18): Traditional HPLC is robust and cost-effective[4]. However, the large hydrodynamic volume of the iodinated pyrazole leads to slow diffusion kinetics within the 5 µm porous particles. According to the van Deemter equation, this increases the resistance to mass transfer (the C-term), resulting in broader peaks, lower resolution for structurally similar impurities, and extended run times.

  • UPLC (1.7 µm C18): UPLC utilizes sub-2 µm particles that drastically reduce eddy diffusion and mass transfer resistance[5]. This yields exceptionally sharp peaks, maximizing the signal-to-noise ratio. For this specific compound, UPLC provides superior baseline resolution between the target molecule and its des-iodo impurity, while simultaneously reducing solvent consumption and compressing the run time.

PlatformSelection Start Evaluate Analytical Requirements Res Are des-iodo or regioisomers present? Start->Res UPLC Select UPLC (Sub-2 µm) Superior Peak Capacity & Speed Res->UPLC Yes Sens Is trace-level detection (LOD < 0.1 µg/mL) required? Res->Sens No HPLC Select RP-HPLC (5 µm) Standard QC & High Loadability Sens->UPLC Yes Sens->HPLC No

Caption: Decision matrix for selecting HPLC vs. UPLC based on impurity profile complexity.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The sequence cannot proceed unless the System Suitability Test (SST) criteria are met, guaranteeing the chromatographic environment is optimal before any data is collected.

Mechanistic Causality in Mobile Phase Selection

While 0.1% Trifluoroacetic acid (TFA) is a standard ion-pairing agent for nitrogenous heterocycles[6], its high acidity (pH ~2.0) poses a severe risk of on-column deprotection to the acid-labile tert-butyl carbamate (Boc) moiety. Therefore, 0.1% Formic Acid (pH ~2.7) is strategically selected. This provides sufficient protonation to suppress secondary interactions with free silanols on the stationary phase—preventing peak tailing—while maintaining the structural integrity of the Boc group during the run.

Step-by-Step Validation Workflow

Step 1: Preparation of Solutions

  • Diluent: 50:50 (v/v) Acetonitrile : Water.

  • Standard Solution: 100 µg/mL of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate in diluent.

  • SST Resolution Solution: 100 µg/mL of the API spiked with 1.0 µg/mL of Tert-butyl N-(1-ethylpyrazol-4-yl)carbamate (des-iodo impurity).

Step 2: System Suitability Testing (SST) Inject the SST Resolution Solution.

  • Acceptance Criteria: The resolution ( Rs​ ) between the API and the des-iodo impurity must be ≥2.0 . The tailing factor ( Tf​ ) for the API peak must be ≤1.5 . If these criteria are not met, the system is invalid and troubleshooting must occur.

Step 3: Specificity & Forced Degradation Subject the API to stress conditions: 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light (254 nm) for 24 hours. Analyze using a Photodiode Array (PDA) detector to ensure the main peak is spectrally pure (Peak Purity Angle < Purity Threshold) and well-resolved from all degradation products[3].

Step 4: Linearity & Range Prepare and inject calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal concentration. Plot peak area versus concentration and calculate the regression coefficient ( R2 ).

Step 5: Accuracy & Precision

  • Precision: Inject the 100% standard solution six times consecutively. Calculate the %RSD of the peak areas.

  • Accuracy: Spike known amounts of impurities into a blank matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery.

Comparative Validation Data Summary

The following table summarizes the experimental validation data, objectively comparing the performance of the RP-HPLC and UPLC platforms against ICH Q2(R2) acceptance criteria.

Validation ParameterRP-HPLC (C18, 250 x 4.6 mm, 5 µm)UPLC (C18, 100 x 2.1 mm, 1.7 µm)ICH Q2(R2) Acceptance Criteria
Total Run Time 25.0 min6.5 minN/A (Fit for purpose)
Resolution ( Rs​ ) 2.14.8 ≥2.0
Limit of Detection (LOD) 0.50 µg/mL0.08 µg/mLSignal-to-Noise 3:1
Limit of Quantitation (LOQ) 1.50 µg/mL0.25 µg/mLSignal-to-Noise 10:1
Linearity ( R2 ) 0.99850.9998 ≥0.999
Method Precision (%RSD) 1.2%0.4% ≤2.0%
Accuracy (Recovery %) 98.5% - 101.2%99.4% - 100.6%98.0% - 102.0%

Conclusion

While a standard RP-HPLC method can be successfully validated for Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate, the UPLC platform demonstrates overwhelming superiority. The integration of sub-2 µm particle chemistry dramatically improves the resolution of structurally similar halogenated impurities and lowers the detection limits by nearly an order of magnitude[5]. For drug development professionals aiming for high-throughput, highly sensitive purity profiling, transitioning to the UPLC methodology is the scientifically and economically sound choice.

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Validation

LC-MS characterization of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate synthesis products

LC-MS Characterization of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate Synthesis Products: A Comparative Column Guide As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS Characterization of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate Synthesis Products: A Comparative Column Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized heterocyclic building blocks. Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (CAS: 2503201-94-1) is a critical intermediate in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to build complex pyrazole-containing therapeutics.

The synthesis of this compound—typically via the electrophilic iodination of a Boc-protected 1-ethylpyrazol-4-amine—generates a complex mixture of closely related impurities. These include unreacted starting material (des-iodo), over-iodinated byproducts (di-iodo), thermal/acidic degradation products (de-Boc free amine), and, most problematically, regioisomers (e.g., the 3-iodo isomer). This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl phases for resolving these critical synthesis products, providing a self-validating LC-MS protocol for rigorous characterization.

Analytical Challenges & Mechanistic Causality

The primary analytical challenge in characterizing this synthesis mixture is the baseline separation of the 5-iodo target product from its 3-iodo regioisomer.

The C18 Limitation: Standard C18 columns are the industry default, relying exclusively on hydrophobic (dispersive) interactions[1]. Because the 3-iodo and 5-iodo regioisomers possess nearly identical hydrophobic surface areas and partition coefficients, they frequently co-elute on C18 phases, leading to inaccurate purity assessments and suppressed ionization in the mass spectrometer source.

The Biphenyl Advantage: To overcome this, we must exploit the unique electronic properties of the analytes. Biphenyl stationary phases feature dual aromatic rings that provide π−π interactions, dipole-dipole interactions, and enhanced shape selectivity[2][3][4]. The highly polarizable iodine atom interacts strongly with the electron-dense biphenyl phase. Because the electronic environment of the C5-iodine (adjacent to the N1-ethyl group) differs subtly from the C3-iodine (adjacent to the unsubstituted N2 atom), the biphenyl phase amplifies these minor electronic differences into significant chromatographic retention shifts, achieving baseline resolution.

Furthermore, the choice of organic modifier is critical. While acetonitrile (ACN) is common, it contains its own π electrons that can compete with the analyte for the biphenyl stationary phase. Using methanol (MeOH) as the strong solvent enhances the π−π interactions between the iodopyrazole and the column, maximizing selectivity[2].

Comparative Performance Data

The following table summarizes the comparative LC-MS performance data for the crude synthesis mixture. Note the distinct advantage in critical pair resolution ( Rs​ ) when utilizing the Biphenyl phase.

AnalyteFormulaESI+ [M+H]⁺ (m/z)C18 RT (min)Biphenyl RT (min)Resolution ( Rs​ ) on Biphenyl
De-Boc Impurity C₅H₈IN₃238.01.952.20-
Des-iodo Impurity C₁₀H₁₇N₃O₂212.12.853.10-
3-Iodo Regioisomer C₁₀H₁₆IN₃O₂338.04.124.452.1
5-Iodo Product (Target) C₁₀H₁₆IN₃O₂338.04.154.80Baseline (>2.0)
Di-iodo Impurity C₁₀H₁₅I₂N₃O₂463.95.306.15> 3.0

Experimental Protocols: Optimized LC-MS Workflow

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system.

A. Sample Preparation
  • Dilution: Dissolve the crude synthesis product in the Initial Mobile Phase (10% Methanol / 90% Water with 0.1% Formic Acid) to a final concentration of 10 µg/mL.

  • Causality Check: Never inject this sample in 100% organic solvent. The highly hydrophobic nature of the iodinated pyrazole will cause severe solvent-mismatch at the column head, resulting in peak fronting and loss of isomer resolution.

B. Chromatographic Method (UHPLC)
  • Column: Core-Shell Biphenyl, 2.1 x 100 mm, 2.6 µm (e.g., Restek Raptor Biphenyl or Shim-pack Velox Biphenyl)[2][3].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer for the core-shell particles).

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 1.0 - 5.0 min: 10% 90% B

    • 5.0 - 6.5 min: 90% B (Wash out highly retained di-iodo impurities)

    • 6.5 - 6.6 min: 90% 10% B

    • 6.6 - 8.5 min: 10% B (Column re-equilibration)

C. Mass Spectrometry Method (ESI+ MRM)

The Boc-protected pyrazole is readily protonated in the presence of formic acid[5].

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Fragmentation Causality: The Boc group undergoes a highly predictable, acid-catalyzed thermal degradation in the collision cell. The protonated precursor ([M+H]⁺ m/z 338.0) loses isobutylene (-56 Da) to form an intermediate at m/z 282.0, followed by the rapid loss of CO₂ (-44 Da) to yield the fully deprotected amine at m/z 238.0.

  • MRM Transitions:

    • Quantifier: m/z 338.0 238.0 (Collision Energy: 25 eV)

    • Qualifier: m/z 338.0 282.0 (Collision Energy: 15 eV)

D. System Suitability Test (SST) - Self-Validation

Before analyzing the synthesis batch, inject a known mixture of the 3-iodo and 5-iodo isomers. The system is only validated for use if the critical pair resolution ( Rs​ ) is 1.5. If Rs​<1.5 , investigate potential column degradation or verify that Methanol (not Acetonitrile) was used as Mobile Phase B.

Workflow Visualization

LCMS_Workflow Start Synthesis Mixture Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate + Impurities Split Stationary Phase Selection Start->Split C18 Standard C18 Column (Hydrophobic Dispersion) Split->C18 Screening Method Biphenyl Biphenyl Column + MeOH (π-π & Dipole Interactions) Split->Biphenyl Optimized Method ResC18 Co-elution of 3-Iodo & 5-Iodo Isomers (Rs < 1.0) C18->ResC18 ResBiph Baseline Resolution of all Isomers (Rs > 2.0) Biphenyl->ResBiph MS ESI+ MS/MS Detection [M+H]+ m/z 338 Fragment: m/z 238 (Loss of Boc) ResC18->MS ResBiph->MS

Figure 1: LC-MS method development workflow for resolving iodopyrazole regioisomers.

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Comparative

Comparative Guide to Palladium Catalysts for the Cross-Coupling of Sterically Hindered 5-Iodopyrazoles

As a Senior Application Scientist, I frequently encounter substrates that test the absolute limits of standard cross-coupling methodologies. One such substrate is tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate .

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter substrates that test the absolute limits of standard cross-coupling methodologies. One such substrate is tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate . This highly functionalized pyrazole is a critical building block in the synthesis of kinase and phosphodiesterase inhibitors. However, functionalizing the 5-iodo position presents a formidable synthetic challenge.

The site is subjected to extreme steric congestion—flanked by the N1-ethyl group and the bulky C4-carbamate (NHBoc). Furthermore, the slightly acidic carbamate moiety can coordinate to the palladium center, leading to catalyst poisoning and dead-end palladacycles, a known issue in the functionalization of densely substituted 5-halopyrazoles[1]. To overcome this, we must move beyond empirical screening and analyze the causality of the catalytic cycle to select the optimal palladium system.

Mechanistic Rationale: The "Why" Behind Catalyst Selection

To successfully achieve a Suzuki-Miyaura cross-coupling on this substrate, the selected catalyst must rapidly undergo oxidative addition while possessing enough steric bulk to force the rate-limiting reductive elimination step.

  • Pd(PPh3)4 (Tetrakis): This classical, unhindered Pd(0) catalyst typically fails for this substrate. While oxidative addition into the C-I bond may occur, the extreme steric hindrance at the 5-position severely impedes the transmetalation step. Furthermore, the lack of ligand bulk allows the formation of off-cycle, unreactive bis-ligated palladium complexes.

  • Pd(dppf)Cl2: A bidentate ligand system provides more stability to the Pd center and prevents some off-cycle coordination from the substrate's NHBoc group. However, the bite angle and moderate steric profile are insufficient to force the reductive elimination step for such a congested biaryl product, leading to moderate yields and high catalyst degradation.

  • XPhos Pd G3 (Buchwald Precatalyst): This is the optimal system. The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) ensures the formation of a highly active, monoligated L1​Pd(0) species[2]. The sheer steric bulk of the XPhos ligand accelerates the reductive elimination step through steric relief, which is absolutely critical when forming sterically demanding biaryls[3]. Additionally, the G3 precatalyst ensures rapid activation under mild, slightly basic conditions, minimizing substrate decomposition.

CatalyticCycle Pd0 L1Pd(0) Active Catalyst (Monoligated) OA Pd(II) Oxidative Addition Complex Pd0->OA Oxidative Addition (Ar-I) TM Pd(II) Transmetalation Complex OA->TM Transmetalation (Ar'-B(OH)2) TM->Pd0 Reductive Elimination (Steric Relief) Product Coupled Product (5-Arylpyrazole) TM->Product Product Release

Catalytic cycle of Suzuki-Miyaura coupling highlighting XPhos-mediated steric relief.

Quantitative Performance Data

To objectively compare these systems, the Suzuki-Miyaura coupling of tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (1.0 equiv) with phenylboronic acid (1.5 equiv) was evaluated. The base utilized was K3PO4 (2.0 equiv) in a 1,4-Dioxane/H2O (4:1) solvent system.

Catalyst SystemLigand TypeTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh3)4 (5 mol%)Monodentate (Small)10024< 15%Stalled at transmetalation; severe catalyst poisoning observed.
Pd(dppf)Cl2 (5 mol%)Bidentate1001845%Slow reductive elimination; moderate conversion before catalyst death.
XPhos Pd G3 (2 mol%)Monodentate (Bulky Biaryl)1001292% Rapid oxidative addition & reductive elimination via steric relief.
Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The use of a G3 precatalyst eliminates the variability of in situ Pd(0) generation, and rigorous degassing prevents phosphine oxidation.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (1.0 mmol, 337 mg), phenylboronic acid (1.5 mmol, 183 mg), and finely ground anhydrous K3PO4 (2.0 mmol, 424 mg).

  • Catalyst Addition: Add XPhos Pd G3 (0.02 mmol, 17 mg, 2 mol%).

    • Causality Note: Adding the precatalyst as a solid before solvent addition minimizes the ligand's exposure to transient localized high concentrations of unligated palladium, preventing the formation of inactive palladium black.

  • Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and degassed HPLC-grade H2O (1.0 mL). Sparge the heterogeneous mixture with Argon for exactly 15 minutes.

    • Causality Note: Oxygen must be rigorously excluded to prevent the oxidation of the highly electron-rich XPhos ligand, which would immediately arrest the catalytic cycle.

  • Reaction Execution: Seal the flask and heat to 100 °C in a pre-heated oil bath for 12 hours.

    • Self-Validation Check: Monitor the visual state of the reaction. The mixture will transition from a pale yellow suspension to a dark, homogeneous solution as the active L1​Pd(0) species is generated and consumed.

  • Workup & Purification: Cool the reaction to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure 5-phenylpyrazole derivative.

Workflow Step1 1. Reagent Prep Substrates & Base Step2 2. Catalyst Add XPhos Pd G3 Step1->Step2 Step3 3. Degassing Argon (15 min) Step2->Step3 Step4 4. Reaction 100°C, 12h Step3->Step4 Step5 5. Workup Extraction & Purify Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

References
  • Title: A Modular Sydnone Cycloaddition/Suzuki−Miyaura Cross-Coupling Strategy to Unsymmetrical 3,5-Bis(hetero)aromatic Pyrazoles Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society (PubMed) URL: [Link]

  • Title: trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications Source: ACS Omega URL: [Link]

Sources

Validation

Advanced Solid-Phase Synthesis: Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate vs. Fmoc-Protected Pyrazoles

Executive Summary & Strategic Context Pyrazoles are heavily utilized privileged scaffolds in modern medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators. However, integrating...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Pyrazoles are heavily utilized privileged scaffolds in modern medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators. However, integrating highly functionalized pyrazoles into Solid-Phase Peptide Synthesis (SPPS) or Solid-Phase Organic Synthesis (SPOS) presents significant chemoselectivity challenges.

This guide provides an in-depth mechanistic comparison between two distinct synthetic paradigms: the orthogonal, late-stage functionalization approach using Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (a Boc-protected iodopyrazole) and the standard peptide elongation approach using Fmoc-protected pyrazoles .

Chemical Architecture & Mechanistic Causality

Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate

This building block is engineered for complex, multi-step solid-phase diversification. Every structural feature serves a specific mechanistic purpose:

  • N1-Ethyl Group: Unsubstituted pyrazoles undergo rapid annular tautomerism, which leads to regioisomeric mixtures during solid-phase reactions[1]. The N1-ethyl group permanently locks the tautomeric state, ensuring absolute regioselectivity.

  • C5-Iodine: Iodine is a highly reactive leaving group for palladium-catalyzed carbon-carbon bond-forming reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck couplings)[2]. This allows researchers to build combinatorial libraries by coupling various aryl boronic acids directly on the resin[3].

  • C4-Boc Protection (Causality of Selection): Why use a Boc group instead of an Fmoc group here? Palladium-catalyzed cross-couplings require basic conditions (e.g., Na2​CO3​ or K2​CO3​ at 80°C)[3]. The Fmoc group is base-labile and would undergo premature β -elimination under these cross-coupling conditions. The tert-butyloxycarbonyl (Boc) group is entirely stable to inorganic bases, preserving the C4-amine until the final acidic cleavage step.

Fmoc-Protected Pyrazoles

Fmoc-protected pyrazoles (typically Fmoc-amino-pyrazole-carboxylic acids) are the standard building blocks for routine Fmoc/tBu SPPS.

  • Mechanism: The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the amine and is removed via mild base (20% piperidine in DMF), allowing for iterative peptide chain elongation.

  • Limitations & Aggregation: The Fmoc group is highly hydrophobic. Its planar, aromatic fluorenyl ring strongly promotes π−π stacking. In solid-phase synthesis, this frequently leads to resin aggregation, sequence collapse, and incomplete deprotection/coupling in longer syntheses. Furthermore, standard Fmoc-pyrazoles typically lack orthogonal halogen handles, meaning any structural diversification must be completed in solution before attachment to the solid support.

Head-to-Head Comparison

The following table summarizes the quantitative and qualitative data dictating the selection of each building block in SPPS workflows.

FeatureTert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamateFmoc-Protected Pyrazoles
Primary Application Late-stage on-resin diversificationStandard iterative peptide chain elongation
Amine Protecting Group Boc (Acid-labile, Base-stable)Fmoc (Base-labile, Acid-stable)
Deprotection Condition 50% TFA in DCM (or global cleavage)20% Piperidine in DMF
Cross-Coupling Readiness High (C5-Iodine handle built-in)Low (Requires pre-functionalization)
Hydrophobicity / Stacking Low (Bulky tert-butyl prevents stacking)High (Fluorenyl ring promotes π−π stacking)
Orthogonality Compatible with basic Pd-catalysisIncompatible with basic Pd-catalysis

Experimental Workflows & Protocols

To ensure self-validating and reproducible results, the following step-by-step methodologies outline the distinct operational protocols for each building block.

Protocol A: On-Resin Suzuki-Miyaura Cross-Coupling of Boc-Iodopyrazole

Objective: To couple an aryl boronic acid to the C5 position of the resin-bound pyrazole without premature amine deprotection[3].

  • Resin Preparation: Swell the resin (e.g., Rink Amide, pre-loaded with the Boc-iodopyrazole derivative) in anhydrous DMF for 30 minutes to maximize pore accessibility.

  • Reagent Preparation: In a dry, argon-purged vial, dissolve 3.0 equivalents of the desired aryl boronic acid, 0.1 equivalents of Pd(PPh3​)4​ (catalyst), and 3.0 equivalents of K2​CO3​ in a degassed mixture of DME/H2O (4:1).

  • Coupling Reaction: Transfer the catalytic mixture to the resin. Heat the reaction vessel to 80°C for 12 hours (or 110°C under microwave irradiation for 15 minutes) under an inert argon atmosphere[2].

  • Washing (Critical Step): Drain the reaction mixture. Wash the resin sequentially with DMF (3x), H2​O (3x), DMF (3x), and DCM (3x). Note: The alternating aqueous and organic washes are mandatory to remove precipitated inorganic salts and palladium black.

  • Global Cleavage & Deprotection: Treat the resin with a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5% H2​O for 2 hours. This simultaneously cleaves the synthesized compound from the resin and removes the Boc protecting group.

Protocol B: Standard Coupling of Fmoc-Pyrazole

Objective: To incorporate an Fmoc-pyrazole amino acid into a growing peptide sequence.

  • Fmoc Deprotection: Treat the swollen resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x) to remove all traces of piperidine.

  • Activation: Pre-activate 3.0 eq of the Fmoc-pyrazole building block with 2.9 eq of HATU and 6.0 eq of DIPEA in DMF for 3 minutes. Note: DIPEA must be added last to initiate the formation of the active ester.

  • Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Validation: Drain and wash with DMF (3x) and DCM (3x). Perform a Kaiser (ninhydrin) test. A colorless bead indicates a successful, complete coupling (self-validating step).

Visualizing the Strategic Workflows

The following diagram illustrates the divergent solid-phase pathways dictated by the choice of protecting group and functional handles.

G Start Solid-Phase Synthesis with Pyrazole Scaffold BocPath Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (Boc-Iodo-Pyrazole) Start->BocPath FmocPath Fmoc-Protected Pyrazole (Standard Building Block) Start->FmocPath BocStep1 Basic Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) BocPath->BocStep1 FmocStep1 Standard SPPS Coupling (HATU/DIPEA) FmocPath->FmocStep1 BocStep2 Boc Remains Stable Under Basic Conditions BocStep1->BocStep2 BocStep3 Global Acidic Cleavage (TFA) Deprotects Amine & Cleaves Resin BocStep2->BocStep3 FmocStep2 Base-Promoted Deprotection (20% Piperidine) FmocStep1->FmocStep2 FmocStep3 Iterative Elongation & Final Acidic Cleavage FmocStep2->FmocStep3

Divergent SPPS workflows: Boc-iodo-pyrazoles vs Fmoc-pyrazoles.

References

  • Albericio, F. et al. "Greening Fmoc/tBu Solid-Phase Peptide Synthesis." Digital CSIC, 2020. Available at:[Link]

  • Stauffer, S. R., & Katzenellenbogen, J. A. "Solid-Phase Synthesis of Tetrasubstituted Pyrazoles, Novel Ligands for the Estrogen Receptor." Journal of Combinatorial Chemistry, ACS Publications, 2000. Available at:[Link]

  • Sammelson, R. E., & Kurth, M. J. "Carbon−Carbon Bond-Forming Solid-Phase Reactions. Part II." Chemical Reviews, ACS Publications, 2001. Available at:[Link]

  • Welsch, F. A. et al. "Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors." Beilstein Journal of Organic Chemistry, PMC, 2021. Available at:[Link]

Sources

Comparative

Crystallographic analysis of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate derivatives

A Comparative Guide to the Crystallographic Analysis of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate and Its Derivatives For Researchers, Scientists, and Drug Development Professionals This guide provides a compreh...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Crystallographic Analysis of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the crystallographic features of tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate. While a definitive crystal structure for this specific molecule is not publicly available, this document synthesizes data from closely related, structurally characterized pyrazole derivatives to offer a detailed predictive analysis. By examining the crystallographic data of analogous compounds, we can anticipate the molecular geometry, intermolecular interactions, and crystal packing of the title compound, providing a valuable resource for researchers engaged in the synthesis and characterization of novel pyrazole-based compounds.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] The introduction of an iodine atom and a carbamate group at specific positions on the pyrazole ring, as in the title compound, offers opportunities for further functionalization and the development of new therapeutic agents. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships and guiding rational drug design.

Methodology: A Roadmap to Structural Elucidation

The successful crystallographic analysis of tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate hinges on a systematic approach, from synthesis to data collection and structure refinement.

Proposed Synthesis

A plausible synthetic route to the title compound is a multi-step process commencing with the N-ethylation of a suitable pyrazole precursor, followed by iodination and subsequent functionalization at the 4-position.

Synthesis_Pathway A 4-Iodopyrazole B 1-Ethyl-4-iodopyrazole A->B Ethylating Agent (e.g., Iodoethane, Base) C 1-Ethyl-4-iodo-5-nitropyrazole B->C Nitrating Agent (e.g., HNO3/H2SO4) D 5-Amino-1-ethyl-4-iodopyrazole C->D Reducing Agent (e.g., SnCl2/HCl) E Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate D->E Di-tert-butyl dicarbonate (Boc)2O, Base

Caption: Proposed synthetic pathway for Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate.

Experimental Protocol: Single-Crystal X-ray Diffraction

Obtaining diffraction-quality single crystals is a critical yet often challenging step. Slow evaporation of a saturated solution, vapor diffusion, or slow cooling are common techniques for growing single crystals of organic molecules.[2]

Step-by-Step Crystallization and Data Collection:

  • Crystal Growth: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) to form a nearly saturated solution. Allow the solvent to evaporate slowly at room temperature, or employ vapor diffusion by placing the solution in a small vial inside a larger, sealed container with a more volatile anti-solvent.

  • Crystal Selection and Mounting: Carefully select a well-formed, transparent single crystal with dimensions of approximately 0.1-0.3 mm under a polarized microscope.[3] Mount the crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.

  • Data Collection: Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[4] The data collection strategy should aim for high completeness and redundancy.

  • Structure Solution and Refinement: Process the collected data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model using full-matrix least-squares on F².[4]

Comparative Crystallographic Analysis: Insights from Related Structures

In the absence of a determined crystal structure for the title compound, we can infer its key structural parameters by comparing them with those of structurally similar pyrazole derivatives found in the Cambridge Structural Database (CSD).[5]

Key Structural Features and Expected Parameters

The following table summarizes expected bond lengths and angles for tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate, based on analogous reported structures.

FeatureAtom Pair/TrioExpected Value (Å or °)Comparative Compound ExampleReference
Pyrazole Ring
N1-N2~1.35 Å4-Iodo-1H-pyrazole[1]
N1-C5~1.38 Å5-Amino-1H-pyrazole-4-carboxamide derivative[6]
C4-C5~1.40 Å4-Iodo-1H-pyrazole[1]
Substituents
C-I Bond LengthC5-I~2.09 Å4-Iodo-1H-pyrazole[1]
Carbamate N-C BondN(carbamate)-C(carbonyl)~1.36 Återt-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate[7]
Carbamate C=O BondC(carbonyl)=O~1.22 Återt-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate[7]
Torsion Angles
Pyrazole-CarbamateC5-C4-N(carbamate)-C(carbonyl)Variable--
Discussion of Expected Structural Features

The planarity of the pyrazole ring is a key feature, although some puckering may be induced by bulky substituents. The N1-ethyl group will likely influence the crystal packing through hydrophobic interactions. The C5-iodo substituent is expected to participate in halogen bonding, a significant non-covalent interaction that can direct the supramolecular assembly.[1]

The tert-butyl carbamate group at the C4 position is a significant structural element. The N-H group of the carbamate is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. These functionalities are likely to lead to the formation of hydrogen-bonded networks in the crystal lattice, such as dimers or chains. The bulky tert-butyl group will also play a role in the overall crystal packing, potentially leading to the formation of voids or channels in the crystal structure.

Intermolecular_Interactions mol1 N-H C=O I mol2 N-H C=O I mol1:c1->mol2:n2 Hydrogen Bond mol3 N-H C=O I mol1:i1->mol3:n3 Halogen Bond

Caption: Potential intermolecular interactions in the crystal structure.

Alternative Compounds for Comparison

To further understand the structural landscape, a comparison with other halogenated and functionalized pyrazoles is instructive.

  • 4-Halogenated-1H-pyrazoles (F, Cl, Br, I): The crystal structures of these compounds reveal a fascinating trend in their supramolecular assembly. The chloro and bromo derivatives are isostructural, forming trimeric hydrogen-bonding motifs, while the fluoro and iodo analogs form non-isostructural catemers (chains).[8] This highlights the subtle yet profound influence of the halogen atom on the crystal packing.

  • 5-Amino-1H-pyrazole-4-carboxamide Derivatives: These compounds are particularly relevant due to their structural similarity to the title compound at the 4- and 5-positions. A co-crystal structure of a derivative with Fibroblast Growth Factor Receptor 1 (FGFR1) has been reported, revealing key interactions within the protein's active site.[6] This provides valuable insights into how this class of compounds can be recognized by biological targets.

Conclusion

While the definitive crystal structure of tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate remains to be determined, a robust predictive analysis based on the crystallographic data of closely related compounds provides a strong foundation for its structural characterization. The interplay of the N-ethyl, C5-iodo, and C4-tert-butyl carbamate substituents is expected to result in a rich and complex supramolecular architecture governed by hydrogen and halogen bonding. This guide provides researchers with a clear framework for the synthesis, crystallization, and crystallographic analysis of this and related pyrazole derivatives, ultimately aiding in the rational design of new molecules with desired properties.

References

  • ResearchGate. Single-Crystal X-ray Diffraction | Request PDF. [Link]

  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • ResearchGate. Single crystal X‐ray structures of (a) mono‐pyrazole adduct 1, and (b)... [Link]

  • Journal of Chemical Sciences. Design, synthesis, crystal structure, spectral characterization of new pyrazole derivatives and their a-amylase inhibitory potential. [Link]

  • PubMed. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. [Link]

  • etd@IISc. X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • University of Oldenburg. Single crystal X-ray diffraction. [Link]

  • Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)
  • X-ray Structure Analysis Online. Crystal Structure of 4,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiazol-5- yl)diazenyl]. [Link]

  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl)
  • ResearchGate. (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • Crystallography Open Database. Search results. [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • University of Zaragoza. Literature References - Chemical Crystallography. [Link]

  • PubMed Central. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. [Link]

  • MDPI. Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. [Link]

  • PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate. Designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate. Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory requirements with practical laboratory procedures to ensure personnel safety and environmental protection. The causality behind each procedural step is explained to build a framework of deep operational understanding and trustworthiness.

Executive Summary: The Disposal Imperative

Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate is a halogenated heterocyclic organic compound. Due to the presence of an iodine atom bonded to the pyrazole ring, this compound must be treated as halogenated organic hazardous waste . Improper disposal, such as drain disposal or mixing with non-hazardous trash, is a regulatory violation and poses a significant threat to aquatic ecosystems.

The core principle of this protocol is Waste Segregation and Containment . All waste streams—including pure compound, solutions, and contaminated labware—must be collected in designated, properly labeled, sealed containers for final disposal by a licensed professional waste service.

Compound Hazard Analysis and Waste Classification

To establish a safe disposal plan, a thorough understanding of the compound's constituent parts is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its hazard profile from its structural motifs:

  • Iodinated Pyrazole Core: The carbon-iodine bond classifies this compound as a halogenated organic substance. Such compounds are regulated as hazardous waste in most jurisdictions due to their potential to form persistent and toxic environmental byproducts.[1][2] The pyrazole ring itself is a common scaffold in pharmacologically active molecules, and its derivatives should be handled with care.[3][4][5][6]

  • Tert-butyl Carbamate Group: The carbamate functional group, while generally stable, necessitates that the compound be stored away from strong oxidizing agents.[7] Disposal protocols for related carbamates emphasize collection in sealed containers for professional disposal.[8]

Based on this analysis, tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate waste falls under the category of halogenated organic waste . It must never be mixed with non-halogenated organic waste streams.

Personnel Safety: Your First Priority

Before handling the compound for disposal, ensure all necessary personal protective equipment (PPE) is in use. This is mandatory to minimize exposure risks.[3]

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3]Protects eyes from potential splashes of solutions or contact with solid dust.
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use.[9]Prevents direct skin contact and potential irritation or absorption.
Skin and Body Protection A standard laboratory coat. Appropriate protective clothing to prevent skin exposure.Protects skin from accidental spills and contamination.[3]
Respiratory Protection Generally not required if handled within a certified chemical fume hood.A fume hood provides adequate ventilation to prevent inhalation of harmful vapors or dust.[3]

Step-by-Step Disposal Protocol

This protocol outlines the essential workflow from waste generation to final handoff for disposal. Adherence to these steps is critical for safety and compliance.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step. Do not mix different waste classes.

  • Solid Waste: Collect unused or expired solid tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate, as well as any solid reaction byproducts containing this compound.

  • Liquid Waste: Collect all solutions containing the compound. This includes reaction mixtures, mother liquors from crystallization, and solutions from chromatographic purification. This waste must be placed in a designated Halogenated Organic Liquid Waste container.

  • Contaminated Materials: Any disposable item that has come into direct contact with the compound is considered hazardous waste. This includes gloves, weighing papers, pipette tips, and contaminated paper towels.[8]

Step 2: Containerization and Labeling
  • Select Appropriate Containers: Use containers that are chemically compatible and can be securely sealed. For liquids, use a designated hazardous waste container, often provided by your institution's Environmental Health & Safety (EHS) department. For solid waste and contaminated materials, use a labeled, sealable bag or a designated solid waste drum.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate" and any other chemical constituents in the container.

    • The primary hazard(s) (e.g., "Halogenated Organic," "Toxic").

    • The date accumulation started.

    • The name of the principal investigator or research group.

Step 3: Temporary Storage
  • Store sealed waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel, away from general traffic, and ideally within secondary containment to manage potential leaks.

  • Keep containers closed except when adding waste.

Step 4: Final Disposal
  • Arrange for the collection of the hazardous waste through your institution's EHS office.

  • All waste containing this compound must be disposed of through a licensed professional waste disposal service.[8][9] This is the only acceptable method to ensure regulatory compliance and environmental safety.

The following diagram illustrates the complete disposal workflow.

G Disposal Workflow for Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate cluster_generation Waste Generation Point cluster_segregation Step 1: Segregation cluster_containment Step 2: Containerization & Labeling cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal generation Experimentation Complete (Waste Generated) solid Solid Waste (Pure compound, byproducts) generation->solid Segregate Immediately liquid Liquid Waste (Solutions, mother liquor) generation->liquid Segregate Immediately contaminated Contaminated Materials (Gloves, tips, paper) generation->contaminated Segregate Immediately solid_container Labeled Solid Waste Container solid->solid_container liquid_container Labeled Halogenated Liquid Waste Container liquid->liquid_container contaminated_container Labeled Contaminated Labware Container contaminated->contaminated_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage contaminated_container->storage disposal Arrange Pickup via EHS for Licensed Professional Disposal storage->disposal

Caption: Waste Disposal Workflow Diagram.

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety and containment.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's EHS emergency line.

  • Ensure Ventilation: Work within a fume hood if possible.

  • Contain the Spill: For small spills, absorb the material with an inert absorbent like sand, silica gel, or vermiculite.[3] Do not use combustible materials like paper towels to absorb a liquid spill.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[7][8] Label the container appropriately.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Dispose of PPE: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem.
  • Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate. Benchchem.
  • tert-Butyl carbamate - SAFETY DATA SHEET (Alfa Aesar). Fisher Scientific.
  • Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.
  • SAFETY DATA SHEET - tert-Butyl carbamate. Fisher Scientific.
  • Safety Data Sheet - tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate. Angene Chemical.
  • SAFETY DATA SHEET - tert-Butyl Carbamate. TCI Chemicals.
  • SAFETY DATA SHEET - 3-Iodo-2-propynyl N-butylcarbamate. Sigma-Aldrich.
  • Appendix III List Of Halogenated Organic Compounds Regulated Under S. NR 668.32. Wisconsin Administrative Code.
  • Guide to Hazardous Waste and Hazardous Recyclable Material Classification: appendices. Canada.ca.
  • Safety Data Sheet - tert-Butyl(N-2-hydroxyethyl)carbamate. DC Fine Chemicals.
  • SAFETY DATA SHEET - tert-Butyl N-{ 2-[2-amino-4-(trifluoromethyl)anilino]ethyl} carbamate. Fisher Scientific.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR).
  • tert-Butyl carbamate | C5H11NO2. PubChem.
  • How do you dispose of the iodine-starch complex after a redox titration?. Reddit r/chemistry.
  • The Hazardous Waste (England and Wales) Regulations 2005. Legislation.gov.uk.
  • Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. MDPI.
  • Management of radioactive waste from the use of radionuclides in medicine. International Atomic Energy Agency.
  • SPECIAL REGULATION ON HAZARDOUS SUBSTANCES, WASTE AND HAZARDOUS WASTES. Ministry of Environment and Natural Resources, El Salvador.
  • Process for the removal of iodine from organic compounds. Google Patents.
  • Steps in Complying with Regulations for Hazardous Waste. US EPA.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (PDF) ResearchGate.
  • tert-butyl N-ethyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate. ECHA.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.

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Handling

Personal protective equipment for handling Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate

As a Senior Application Scientist in drug development, I approach chemical safety not as a checklist of arbitrary rules, but as a logical extension of molecular properties. Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I approach chemical safety not as a checklist of arbitrary rules, but as a logical extension of molecular properties. Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (CAS: 2503201-94-1) is a highly specialized, polyfunctional building block frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations).

To handle this compound safely and preserve its chemical integrity, we must first deconstruct its molecular architecture to understand the causality behind its specific hazards. This guide provides the definitive operational, protective, and disposal framework required for laboratory professionals.

Risk Assessment & Chemical Causality

Standard safety data sheets often provide generic warnings. To design a truly protective environment, we must analyze the specific functional groups of this molecule:

  • The tert-Butyloxycarbonyl (Boc) Group (Lipophilicity): The Boc protecting group significantly increases the molecule's partition coefficient (LogP). Causality: This high lipophilicity facilitates rapid absorption through the stratum corneum. If dermal exposure occurs, the molecule bypasses the skin's aqueous barriers much faster than unprotected, polar amines.

  • The C5-Iodine Atom (Photolability & Sensitization): Halogenated pyrazoles are susceptible to slow photo-degradation. Causality: Prolonged exposure to ambient UV/visible light can homolytically cleave the carbon-iodine bond, generating reactive iodine radicals and trace molecular iodine ( I2​ ). These degradants are potent skin sensitizers and respiratory irritants.

  • The Carbamate Linkage (Acid Lability & Pressurization): The Boc group is intentionally designed to be cleaved by strong acids (e.g., Trifluoroacetic acid, HCl). Causality: Accidental mixing with acidic waste streams triggers rapid decarboxylation, releasing equimolar amounts of gaseous carbon dioxide and highly flammable isobutylene gas. In a sealed waste carboy, this creates a severe pressurization and rupture hazard.

Personal Protective Equipment (PPE) Matrix

Based on the chemical causality outlined above, standard laboratory PPE must be upgraded when handling this compound, particularly when it is dissolved in carrier solvents like Dimethylformamide (DMF) or Dichloromethane (DCM), which act as dermal transport vectors.

Table 1: PPE Material Specifications & Solvent Compatibility

Protection CategoryRecommended MaterialMinimum ThicknessBreakthrough Time (Dry Powder)Breakthrough Time (in DMF/DCM)
Hand (Incidental) Nitrile Rubber0.11 mm> 480 min< 10 min (Splash only)
Hand (Prolonged) Butyl Rubber / Viton0.30 mm> 480 min> 240 min
Eye/Face Polycarbonate Goggles2.0 mmN/AN/A
Body Flame-Retardant Lab CoatN/AN/AN/A
Respiratory N95 / P100 ParticulateN/A> 99% FiltrationN/A (Use Fume Hood)

Note: Quantitative breakthrough times are based on standardized testing protocols for halogenated aromatics in industrial hygiene practices [1].

Operational Workflow & Hazard Mitigation

The following workflow maps the critical path from material receipt to waste disposal, highlighting the specific decision gates required to prevent degradation and exposure.

Workflow Start Material Receipt CAS: 2503201-94-1 Storage Amber Vial Storage (2-8°C, Argon) Start->Storage PPE Don Required PPE (See Table 1) Storage->PPE Hood Transfer to Certified Fume Hood PPE->Hood Acid Acidic Reagents Present in Assay? Hood->Acid Vent Monitor Pressure (Isobutylene Release) Acid->Vent Yes Standard Standard Cross-Coupling Protocol Acid->Standard No Waste Halogenated Waste (Strictly Non-Acidic) Vent->Waste Standard->Waste

Fig 1: Operational workflow and hazard mitigation for acid-labile iodinated pyrazoles.

Self-Validating Handling Protocol

To ensure absolute safety, every step in this protocol includes a built-in validation check. This methodology complies with the stringent requirements of the OSHA Laboratory Standard (29 CFR 1910.1450) [2].

Phase 1: Environmental Preparation & Weighing
  • Airflow Validation: Verify the fume hood monitor displays a face velocity between 80–100 feet per minute (fpm). Validation Check: Tape a small piece of tissue to the sash; it should pull steadily inward without violent fluttering.

  • Static Mitigation: Halogenated organic powders are highly prone to static buildup, which can cause sudden aerosolization upon opening the vial. Pass the amber storage vial through an anti-static ionizer gun for 5 seconds.

  • Transfer: Using a grounded, anti-static micro-spatula, transfer the required mass into a pre-tared, light-shielded reaction vessel.

  • Decontamination: Wipe down the analytical balance and spatula with a 10% aqueous sodium thiosulfate solution. Validation Check: Sodium thiosulfate reduces reactive iodine ( I2​ ) to harmless iodide ( I− ). The absence of residual yellow/brown staining on the wipe confirms complete decontamination.

Phase 2: Reaction Execution
  • Solvent Addition: If dissolving in DMF or DCM, upgrade to Butyl Rubber gloves (see Table 1).

  • Acid Introduction (If Deprotecting): If your synthetic route requires Boc removal, add the acid (e.g., TFA) dropwise at 0°C under an inert atmosphere.

  • Off-Gas Management: Validation Check: Route the reaction vessel's exhaust through a bubbler. The visual cessation of bubbling confirms that isobutylene and CO2​ generation has safely concluded, preventing pressure buildup.

Spill Response & Disposal Plan

Improper disposal of Boc-protected compounds is a leading cause of laboratory accidents due to unintended pressurization. Follow these guidelines meticulously, grounded in the National Academies' Prudent Practices in the Laboratory [3].

Minor Spill Response (<50g)
  • Containment: Do not use dry paper towels, as the friction against the iodinated powder can generate static, and the organic material provides fuel for potential iodine-catalyzed oxidation.

  • Suppression: Cover the powder completely with damp vermiculite or sand to suppress dust generation.

  • Collection: Sweep the mixture using a non-sparking conductive dustpan and place it into a dedicated, sealable hazardous waste container.

Waste Disposal Sequencing
  • Categorization: The compound and its unreacted derivatives must be strictly categorized as Halogenated Organic Waste .

  • The pH Validation Check: Before adding reaction mixtures containing this compound to a general waste carboy, test the carboy's contents with pH paper. Never add this compound to an acidic waste stream (pH < 4). Doing so will initiate latent Boc-cleavage, releasing isobutylene gas that can catastrophically rupture the glass or plastic waste container overnight.

References

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. Available at:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press (2011). Available at:[Link]

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